Methyl Paraben-13C6

Catalog No.
S883048
CAS No.
1581694-95-2
M.F
C8H8O3
M. Wt
158.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Paraben-13C6

CAS Number

1581694-95-2

Product Name

Methyl Paraben-13C6

IUPAC Name

methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Molecular Formula

C8H8O3

Molecular Weight

158.10 g/mol

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

LXCFILQKKLGQFO-WBJZHHNVSA-N

SMILES

Array

Synonyms

4-Hydroxybenzoic Acid Methyl Ester-13C6; 4-(Carbomethoxy)phenol-13C6; 4-(Methoxycarbonyl)phenol-13C6; 4-Hydroxybenzoic Acid Methyl Ester-13C6; 4-Hydroxymethyl Benzoate-13C6; Danisol M-13C6; E 218-13C6; Killitol-13C6; Maseptol-13C6; Mekkings M-13C6;

Primary Application and Experimental Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Paraben-13C6 is designed specifically for use as an internal standard in analytical chemistry, particularly in methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]. Its key function is to correct for variations and losses during sample preparation and analysis.

  • Purpose: Using a stable isotope-labeled analog of the target analyte (like this compound for Methyl Paraben) ensures that the internal standard behaves almost identically to the analyte during extraction, separation, and ionization. Any changes affecting the analyte will similarly affect the internal standard, allowing for highly precise correction and quantification [1].
  • Context of Use: This application is critical in advanced research, such as quantifying exposure to endocrine-disrupting chemicals in human biomonitoring studies [1].

The following diagram illustrates a typical experimental workflow using this compound as an internal standard in bioanalysis:

A 1. Sample Preparation A1 Add this compound internal standard to biofluid (e.g., plasma) A->A1 B 2. Instrumental Analysis B1 LC Separation (High-Performance Liquid Chromatography) B->B1 C 3. Data Processing C1 Measure analyte/internal standard peak area ratio C->C1 A2 Sample Extraction & Clean-up A1->A2 A2->B B2 MS Detection (Mass Spectrometry) B1->B2 B2->C C2 Calculate precise analyte concentration C1->C2

Experimental workflow for bioanalysis using a stable isotope internal standard.

Detailed Experimental Protocol

This protocol is adapted from methodologies used in human biomonitoring studies, such as those measuring chemical concentrations in maternal and cord blood plasma [1].

  • Sample Preparation

    • Spiking: Add a known, precise amount of this compound solution to a measured volume of the sample (e.g., plasma, urine, or a cosmetic product extract) at the very beginning of the preparation process [1].
    • Extraction: Process the sample according to the validated method (e.g., protein precipitation, solid-phase extraction) to isolate the analytes of interest. The labeled internal standard will correct for efficiency losses in this step [1].
  • Instrumental Analysis

    • Liquid Chromatography (LC): Inject the processed sample extract into an LC system. The Methyl Paraben and the this compound will separate from other matrix components on the chromatographic column but will co-elute with each other due to their nearly identical chemical properties [1].
    • Mass Spectrometry (MS) Detection: The eluting stream is analyzed by a mass spectrometer. The key to quantification is that the mass spectrometer can distinguish between the unlabeled Methyl Paraben and the labeled this compound by their different mass-to-charge ratios. The peak area ratio of the analyte to the internal standard is used for calculation [1].
  • Data Processing & Quantification

    • Calibration Curve: Prepare a calibration curve using standard solutions with known concentrations of unlabeled Methyl Paraben and a fixed concentration of this compound.
    • Calculation: The instrument software calculates the concentration of Methyl Paraben in the unknown sample by comparing the measured peak area ratio to the calibration curve, corrected for by the response of the internal standard [1].

Sourcing and Handling Information

For laboratory use, this compound is available from several chemical suppliers. The table below lists sourcing examples.

Supplier Catalog Number Packaging Price (Approx.) Notes
Santa Cruz Biotechnology [2] sc-483244 1 mg $388.00 For research use only.
Medical Isotopes (via ChemicalBook) [3] C60235 1 mg $390.00 Price may be from 2021.
Fisher Scientific [4] TRC-M325664-10MG 10 mg Information not priced Brand: Toronto Research Chemicals.
Sigma-Aldrich [5] 32557 Analytical standard (50 µg/mL in acetone) Information not priced Limited shelf life; store at -20°C.

Storage and Safety: The compound should typically be stored in a refrigerator [3]. As a solution in acetone, it is highly flammable and requires storage at -20°C [5]. Always consult the product's Safety Data Sheet (SDS) before use.

References

Methyl Paraben-13C6 structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Key Properties

The table below summarizes the core identifiers and physical characteristics of Methyl Paraben-13C6 for quick reference.

Property Description
IUPAC Name Methyl 4-hydroxybenzoate-(^{13})C(_6) [1]
Molecular Formula C(_2)(^{13})C(_6)H(_8)O(_3) [1]
CAS Number 1581694-95-2 [1]
Molecular Weight 158.10 g/mol [1] [2]
Appearance White to off-white solid [1]
SMILES O=C(OC)[13C]1=[13CH][13CH]=13C[13CH]=[13CH]1 [1]
Unlabeled Analog (CAS) 99-76-3 [3] [2] [4]

This compound is synthesized by replacing all six carbon atoms in the benzene ring of methyl paraben with the stable (non-radioactive) isotope Carbon-13 ((^{13})C) [1]. This key structural feature is visually summarized below.

Methyl Paraben (Unlabeled) Methyl Paraben (Unlabeled) This compound This compound Methyl Paraben (Unlabeled)->this compound Isotopic Labeling Internal Standard for LC-MS/GC-MS Internal Standard for LC-MS/GC-MS This compound->Internal Standard for LC-MS/GC-MS Tracer in Metabolic Studies Tracer in Metabolic Studies This compound->Tracer in Metabolic Studies Accurate Quantification Accurate Quantification Internal Standard for LC-MS/GC-MS->Accurate Quantification Fate & Pathway Analysis Fate & Pathway Analysis Tracer in Metabolic Studies->Fate & Pathway Analysis

Schematic of this compound synthesis and application.

Experimental Data and Handling

For laboratory use, precise handling and preparation information is crucial. The following table consolidates key experimental data.

Aspect Details
Purity >98% (as a solution in methanol) [2]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month [1].
Solubility Freely soluble in methanol [2]. Soluble at 100 mg/mL in DMSO (632.51 mM), requiring ultrasonic treatment and warming [1].
Primary Application Used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1].

Research Context and Protocol Overview

This compound is critical in research for precise measurement of methyl paraben, an antimicrobial preservative and potential endocrine disruptor [1] [5] [6].

  • Sample Preparation and Extraction: Protocols often involve solid-phase extraction (SPE). One study used MAX SPE cartridges, with target compounds eluted using 1 mL of 2% formic acid in methanol [7].
  • Instrumental Analysis: Analysis is typically performed with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) [6] [7]. Parabens and their metabolites are separated using a gradient of water and acetonitrile [7].
  • Use of Labeled Internal Standard: this compound is added to samples before processing. It behaves identically to native methyl paraben during extraction and analysis, allowing researchers to correct for procedural losses and matrix effects [8].

Safety and Handling Considerations

While this compound itself is a chemical tool, its unlabeled form has known safety profiles. The methanol solvent in commercial solutions is highly flammable and toxic [2]. Standard laboratory safety practices are essential, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

References

Methyl Paraben-13C6 vs unlabeled methylparaben

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Properties

The table below summarizes the key identifiers and properties of the labeled and unlabeled compounds for comparison.

Property Methyl Paraben-13C6 Unlabeled Methyl Paraben
CAS Number 1581694-95-2 [1] [2] 99-76-3 [3] [2]
Molecular Formula 13C6H8O3 [1] [2] C8H8O3 [3]
Molecular Weight 158.10 g/mol [1] [2] 152.15 g/mol [3]
IUPAC Name Methyl 4-hydroxybenzoate-13C6 [1] Methyl 4-hydroxybenzoate [3]
Synonyms Methyl 4-hydroxybenzoate-13C6, this compound [1] Methyl p-hydroxybenzoate, Nipagin M, E218 [3]
Chemical Structure Six carbon-12 (12C) atoms in the benzene ring are replaced by carbon-13 (13C) atoms [1]. Standard aromatic phenol ester structure [3].

Applications and Role in Research

This compound is a stable isotope-labeled analog specifically designed for research, primarily serving as an internal standard in quantitative analysis. Its key function and a specific research application are outlined below.

A This compound B Use as Internal Standard A->B C Quantitative Analysis via LC-MS/GC-MS B->C D Accurate Measurement of Unlabeled Methyl Paraben in Complex Samples C->D

Role of this compound in analytical workflows

  • Primary Function: It is used as an internal standard for quantitative analysis by techniques like LC-MS, GC-MS, and NMR [1]. Because it is chemically identical to unlabeled methylparaben but heavier, it allows scientists to account for sample loss and instrument variability during analysis, leading to highly precise measurements [1].
  • Specific Research Application: A 2023 pharmacokinetic study used deuterated methylparaben (a similar stable isotope-labeled compound) in a dermal cream applied to human volunteers. This approach allowed researchers to track the absorption, distribution, and excretion of the compound without interference from parabens already present in the body from other sources [4].

Pricing and Availability

Based on the search results, this compound is marketed explicitly for research use only and is not for sale to patients [1].

Item Detail
Availability Sold by chemical suppliers like MedChemExpress (MCE) and Santa Cruz Biotechnology (SCBT) for research purposes [1] [2].
Example Price $388.00 for 1 mg from Santa Cruz Biotechnology [2]. MedChemExpress lists 1 mg as in stock, with 5 mg and 10 mg available upon quote [1].

References

Methyl Paraben-13C6 stable isotope labeled paraben

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Key Specifications

Methyl Paraben-¹³C₆ is a stable isotope-labeled analog of methyl paraben, where six carbon atoms in the benzene ring are replaced by the ¹³C isotope [1]. It is primarily used as an internal standard for the precise quantification of natural methyl paraben in complex samples using techniques like GC-MS and LC-MS [2] [3] [4].

The table below summarizes its key chemical properties and commercial availability:

Property Specification
CAS Number 1581694-95-2 [1] [5]
Molecular Formula C₂(¹³C₆)H₈O₃ [1] [4] [5]
Molecular Weight 158.10 g/mol [1] [4] [5]
Chemical Purity ≥ 98% [4]
Available Forms Solid (1 mg, 5 mg, 10 mg) [1] and Solution (1 mg/mL in methanol) [4]
Primary Application Internal Standard for GC-MS/LC-MS analysis [2] [3] [5]

Detailed Experimental Protocols

Here are two established methods for determining parabens in different sample matrices using Methyl Paraben-¹³C₆.

GC-MS/MS Analysis in Personal Care Products [2]

This method is optimized for a rapid and robust analysis of cosmetic products.

  • Sample Preparation:

    • Weigh & Spike: Accurately weigh about 0.5 g of the homogenized personal care product. Add a known amount of Methyl Paraben-¹³C₆ internal standard at the beginning of extraction to correct for losses and matrix effects.
    • Extract: Add 10 mL of methanol to the sample.
    • Homogenize: Vortex the mixture vigorously for 1 minute.
    • Sonicate: Sonicate the sample for 10 minutes to enhance extraction.
    • Clarify: Centrifuge the extract and then filter the supernatant through a 0.22 µm membrane filter before instrumental analysis.
  • Instrumental Analysis (GC-MS/MS):

    • Technique: Gas Chromatography-Tandem Mass Spectrometry.
    • Ionization Mode: Electron Ionization (EI).
    • Acquisition Mode: Dynamic Selected Reaction Monitoring (dSRM) for high sensitivity and selectivity.
    • Key Advantage: This method requires no derivatization step, simplifying the workflow.
  • Method Performance [2]:

    • Linearity: Coefficients of determination (r²) > 0.995.
    • Recovery: Ranges from 97% to 107% at various spiked concentrations.
    • Extraction Efficiency: Greater than 97% in a single extraction.
LC-MS/MS Analysis with Isotope-Coded Derivatization in Wastewater [3]

This method uses chemical derivatization for highly sensitive analysis of environmental water samples.

  • Sample Preparation:

    • Extract: Pass a defined volume of wastewater (e.g., 100 mL) through a solid-phase extraction (SPE) cartridge.
    • Elute: Elute the target parabens from the cartridge with a suitable solvent.
    • Evaporate: Gently evaporate the eluent to dryness under a nitrogen stream.
    • Reconstitute: Redissolve the residue in the derivatization reaction solvent.
  • Derivatization Reaction:

    • Reagent: Use d₀-10-Methylacridone-2-sulfonyl chloride (d₀-MASC) for the analyte and its deuterated analog (d₃-MASC) for isotope-coded derivatization.
    • Conditions: React in a mixture of 0.1 mol/L bicarbonate buffer (pH 9.5) and acetonitrile (50/50, v/v) at 45°C for 10 minutes [3].
    • Quench: Stop the reaction by adding a quenching agent.
  • Instrumental Analysis (LC-MS/MS):

    • Technique: Liquid Chromatography-Tandem Mass Spectrometry.
    • Internal Standards: This method employs a double internal standard approach:
      • Methyl Paraben-¹³C₆: Corrects for variations during the MS ionization process.
      • Isotope-Coded Derivative (d₃-MASC): Corrects for inefficiencies and variations during the derivatization reaction itself [3].

Experimental Workflow Visualization

The following diagram illustrates the core workflow for the GC-MS/MS protocol, showing the key steps from sample preparation to quantitative analysis:

GC_MS_Workflow Sample Sample Spike Spike with Methyl Paraben-¹³C₆ Sample->Spike Extract Extract with Methanol Spike->Extract Clarify Vortex, Sonicate, Centrifuge, Filter Extract->Clarify Analyze GC-MS/MS Analysis (No Derivatization) Clarify->Analyze Quantify Quantitative Data with Matrix Correction Analyze->Quantify

Key Technical Advantages and Role in Analysis

Using Methyl Paraben-¹³C₆ as an internal standard offers critical advantages for reliable quantification:

  • Compensates for Matrix Effects: In MS analysis, co-eluting substances from complex samples (like cosmetics or wastewater) can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since the labeled internal standard has nearly identical chemical properties and elution time as the natural analyte, it experiences the same matrix effects, allowing for precise correction [3].
  • Corrects for Analytical Variability: It accounts for losses during sample preparation (e.g., extraction, evaporation) and fluctuations in instrument response, ensuring high accuracy and precision [2].

References

4-Hydroxybenzoic Acid Methyl Ester-13C6 definition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Definition and Core Characteristics

This compound is the methyl ester of 4-hydroxybenzoic acid, where six carbon atoms in the benzene ring are the stable (non-radioactive) carbon-13 isotope [1]. This specific labeling makes it distinguishable from the native compound by mass spectrometry.

The table below summarizes its key identifying properties:

Property Description
IUPAC Name Methyl 4-hydroxybenzoate-13C6 [1]
Synonyms Methyl Paraben-13C6; 4-Hydroxybenzoic Acid Methyl Ester-13C6; E 218-13C6 [2]
CAS Number 1581694-95-2 [1] [2]
Molecular Formula C₂¹³C₆H₈O₃ [1] [2]
Molar Mass 158.10 g/mol [1] [2]

Physicochemical Properties and Handling

This labeled standard is typically supplied as a white to off-white solid [1]. Its molecular structure is designed to mimic the natural compound in all aspects except mass.

Property Specification Note / Application
Appearance White to off-white solid [1] -
Solubility 100 mg/mL in DMSO (632.51 mM) [1] Requires ultrasonic treatment and warming [1].
Storage -20°C for 3 years (powder); -80°C for 6 months (in solvent) [1] Protect from moisture.

Applications and Experimental Protocols

The primary application of this compound is as an internal standard in analytical chemistry to ensure accurate quantification.

  • Role as Internal Standard: It is added in a known quantity to samples (e.g., urine, blood, water, product extracts) before processing [1]. Any losses during sample preparation, such as extraction or derivatization, proportionally affect both the native parabens and the 13C6 standard. During MS analysis, the standard and analytes are detected at different mass-to-charge ratios, allowing for precise correction and quantification [1].
Detailed Protocol for Urinary Paraben Analysis

The following workflow visualizes a typical GC-MS/MS method for measuring paraben levels in urine, a common approach in exposure assessment studies that can utilize this labeled standard [3]:

G Start Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Start->Hydrolysis Extraction Liquid-Liquid Extraction (n-hexane/MTBE mixture) Hydrolysis->Extraction Cleanup Clean-up (PSA & MgSO₄) Extraction->Cleanup Derivatization Derivatization (BSTFA + TMCS) Cleanup->Derivatization Analysis GC-MS/MS Analysis Derivatization->Analysis Quant Quantification (Internal Standard Calibration) Analysis->Quant

Experimental workflow for paraben analysis in urine.

  • Sample Preparation and Analysis [3]: The method involves enzymatic deconjugation, liquid-liquid extraction, derivatization, and GC-MS/MS analysis. This compound is added at the very first step to correct for variability throughout this process.

Paraben Metabolism and Relevance

Using a labeled standard helps track the behavior of methylparaben in biological systems. Enterobacter cloacae hydrolyzes methylparaben to 4-hydroxybenzoic acid, which is then decarboxylated to phenol under aerobic conditions [4]. In humans, dermally absorbed or ingested methylparaben is rapidly hydrolyzed to 4-hydroxybenzoic acid, conjugated, and excreted in urine without evidence of accumulation [5].

Safety and Regulatory Information

  • Safety: this compound is for research use only and is not intended for diagnostic or therapeutic use [1] [2]. While methylparaben is generally considered low in toxicity and safe at low concentrations, it can act as a chemical allergen and has known estrogenic activity [1].
  • Regulatory Status: Unlabeled methylparaben is generally regarded as safe by the FDA and is widely used as a preservative in cosmetics, pharmaceuticals, and food, often at concentrations between 0.01% and 0.3% [5].

References

Methyl Paraben-13C6 HPLC method development

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Development for Methyl Paraben

Developing a robust HPLC method involves a systematic approach to achieve optimal separation, identification, and quantification. The process for Methyl Paraben-13C6 will be identical to that of its unlabeled analogue, as the isotopic label does not alter its chemical or chromatographic properties.

Suggested Method Development Workflow

The flowchart below outlines a systematic workflow for developing your HPLC method.

Start Start Method Development Step1 1. Select Initial Conditions • Column: C18 or CN • Mobile Phase: Methanol/Buffer • Detection: UV @ 256 nm Start->Step1 Step2 2. Optimize Selectivity • Adjust pH & Solvent Strength • Modify Buffer/Organic Ratio Step1->Step2 Step3 3. Validate the Method • Test Specificity, Linearity, Accuracy • Assess Precision, Robustness Step2->Step3 End Method Established Step3->End

Detailed Protocols and Parameters

Based on the literature for methyl paraben and related compounds, here are specific experimental protocols and optimized parameters you can use as a starting point.

1. Sample Preparation Protocol This protocol is adapted from a method for extracting methyl paraben from infant formula [1].

  • Materials: Methanol, Trichloroacetic acid (TCA), ultrapure water.
  • Procedure:
    • Weigh 2.5 g of your sample matrix.
    • Add 11 mL water, 4 mL of 1% (w/v) TCA solution, and 10 mL methanol.
    • Sonicate the mixture to ensure thorough mixing.
    • Centrifuge at 6000 rpm at -4°C for 20 minutes.
    • Collect the supernatant and filter it through a 0.45 μm nylon syringe filter before HPLC injection.
  • Note: The use of methanol and TCA provides good recovery (88-108%) and reduces interference from sample matrices [1].

2. Chromatographic Separation and Analysis The core separation can be adapted from methods developed for folic acid oral liquid and skin permeation studies [2] [3].

  • HPLC System: Standard HPLC system with UV detector (e.g., Shimadzu LC-2030 plus or equivalent).
  • Column: C18 column (e.g., Agilent 5 TC-C18, 5 μm, 250 x 4.6 mm) maintained at 25°C [2].
  • Mobile Phase: Isocratic elution with Phosphate Buffer (pH 4.0) : Methanol in a 79:21 ratio [2].
  • Flow Rate: 1.2 mL/min [2].
  • Injection Volume: 50 μL [2].
  • Detection: UV at 256 nm [1] [2].
  • Approximate Retention Time: Under these conditions, methyl paraben elutes at about 4.5 minutes, allowing for a short total run time [2].
Summary of Key Chromatographic Conditions

For a quick overview, the table below consolidates the primary parameters for the HPLC analysis of methyl paraben.

Parameter Recommended Condition Purpose & Notes
Column Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 μm) Most common and versatile phase; a Cyano (CN) column is a noted alternative for improved peak shape [3]
Mobile Phase Phosphate Buffer (pH 4.0) : Methanol (79:21) Isocratic elution for simplicity and speed [2]
Flow Rate 1.2 mL/min Balances analysis time and resolution [2]
Detection Wavelength 256 nm Maximum absorbance for methyl paraben [1]
Column Temperature 25°C Standard operating temperature [2]
Injection Volume 50 μL Provides good detection sensitivity [2]

Method Validation Guidelines

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide the framework for this process [4] [5].

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of other components like impurities, matrix, or degradants. This is typically shown by a clean chromatogram of a blank sample and no interference at the retention time of the analyte [5].
  • Linearity and Range: Prepare and analyze methyl paraben standard solutions at a minimum of five concentrations (e.g., 0.5-20 μg/mL). The method is linear if the correlation coefficient (R²) is ≥ 0.999 [2].
  • Accuracy: Demonstrated by a recovery study. Spike a known amount of methyl paraben into the sample matrix (placebo). The average recovery should be between 95% and 105% [2] [5].
  • Precision:
    • Repeatability (Intra-assay): Analyze six samples at 100% of the test concentration. The Relative Standard Deviation (RSD%) should be < 1.0% for the peak areas [5]. Reported RSD can be as low as 0.29% [1].
    • Intermediate Precision (Inter-day): Perform the analysis on different days, with different analysts, or different instruments. The acceptable RSD is typically < 2.0% [5].
  • Limit of Detection (LOD) and Quantitation (LOQ): The LOD (the lowest detectable amount) and LOQ (the lowest quantifiable amount with accuracy and precision) can be determined based on a signal-to-noise ratio. A common approach sets LOD at a 3:1 ratio and LOQ at a 10:1 ratio [5]. For methyl paraben, an LOD of 0.2 μg/mL and LOQ of 0.5 μg/mL have been reported [1].

Key Considerations for Your Application

  • Stationary Phase Choice is Critical: While C18 is a standard and reliable starting point, research indicates that for separating mixtures containing parabens and compounds of differing polarity (like caffeine), a Cyano (CN) column can be superior in terms of peak shape and retentivity [3]. It is worthwhile to scout different columns during development.
  • This compound as an Internal Standard: The primary value of the carbon-13 labeled compound is to serve as an ideal Internal Standard (IS) in mass spectrometry. Since it is chemically identical but spectroscopically distinct, it corrects for sample loss during preparation and instrument variability.
  • Adapt for Mass Spectrometry (LC-MS): If you are developing a method for an LC-MS system, you can use the same chromatographic conditions (column, mobile phase, etc.). You will need to transition to MS-compatible volatile buffers (e.g., ammonium acetate or formate instead of phosphate) and optimize the MS source parameters for your specific analyte and IS.

References

Comprehensive Application Note: GC-MS Analysis of Methyl Paraben-13C6 in Consumer Products and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction to Parabens and Methyl Paraben-13C6

Parabens (alkyl esters of p-hydroxybenzoic acid) are widely utilized as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products due to their effectiveness, stability, and low cost. The most commonly used parabens include methyl, ethyl, propyl, and butyl parabens, which frequently occur in combination to provide broad-spectrum protection against microbial growth. Recent scientific evidence has raised concerns about their potential endocrine-disrupting properties and possible links to breast cancer when detected in human tissue, highlighting the need for reliable analytical methods for their determination in various matrices [1].

This compound (Methyl 4-hydroxybenzoate-13C6) is a stable isotope-labeled internal standard where all six carbon atoms in the benzene ring have been replaced with 13C isotopes. This compound possesses nearly identical chemical and physical properties to native methyl paraben, making it ideal for isotope dilution mass spectrometry, while being easily distinguishable by mass spectrometry due to its 6 Da mass difference [2]. The use of such labeled standards significantly improves the precision and accuracy of analytical measurements by correcting for analyte losses during sample preparation and matrix effects during ionization [3].

This application note provides a comprehensive protocol for the determination of methyl paraben and its analogs in various matrices using this compound as an internal standard, with detailed methodologies for sample preparation, GC-MS analysis, and data interpretation suitable for research and regulatory applications.

Properties and Applications of this compound

Chemical and Physical Properties

This compound has a molecular weight of 158.10 g/mol (compared to 152.15 g/mol for the unlabeled compound) and the chemical formula C213C6H8O3. The compound appears as a white to off-white solid and is soluble in various organic solvents, particularly DMSO where it demonstrates solubility of approximately 100 mg/mL (632.51 mM) [2]. The 13C labeling occurs specifically on the benzene ring, maintaining the authentic chemical behavior of the native compound while providing the mass difference required for distinction in mass spectrometric analysis.

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard for quantitative analysis using GC-MS, LC-MS, or NMR techniques. In stable isotope dilution assays, the labeled standard is added to samples immediately after collection or initial extraction, effectively compensating for matrix effects, extraction efficiency variations, and instrument fluctuations [4]. This approach is particularly valuable when analyzing complex matrices such as biological tissues, food products, and environmental samples where extraction efficiency may vary significantly between samples [3]. The compound serves as an essential tool for method validation and quality control in laboratories monitoring paraben levels in consumer products and human specimens for safety assessment.

Experimental Protocols

Sample Preparation Procedures
3.1.1 Extraction Protocols

The extraction method varies significantly based on the sample matrix. For human tissue samples, an effective approach involves homogenizing the tissue followed by extraction with n-hexane:acetone (1:1 v/v) solvent mixture. The extract is then subjected to cleanup using a silica gel column with ethyl acetate used for both column conditioning and elution [1]. For infant formula and dairy products, sample preparation begins with homogenization followed by dissolving 2.5 g of sample in a mixture of 11 mL water, 4 mL trichloroacetic acid (TCA) solution 1% (w/v in water), and 10 mL methanol. After sonication, the mixtures are centrifuged at 6000 rpm at -4°C for 20 minutes, resulting in protein precipitation at the bottom, a lipid layer on the surface, and a supernatant containing the extracted methyl paraben [5].

For personal care products, a simpler extraction protocol can be employed where test portions are extracted with methanol followed by vortexing, sonication, centrifugation, and filtration without derivatization [6]. In the case of polymer materials such as baby teethers, migration tests using water or saliva simulants as extraction solvents provide more relevant data regarding actual exposure under use conditions [4].

3.1.2 Cleanup and Derivatization

Solid-phase extraction provides an efficient cleanup approach for complex matrices. For paraben analysis, C18 or polymer-based SPE cartridges are typically used, with elution using organic solvents such as methanol or acetonitrile [4]. Derivatization is essential for GC-MS analysis of parabens to improve volatility and thermal stability. Two silylation reagents have been successfully employed: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with complete derivatization achieved using 20 μL of MSTFA at 70°C for 30 minutes [1], and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which can be used without subsequent water-quenching and reextraction steps due to its relatively low boiling point (131°C) [3].

GC-MS Analysis Parameters
3.2.1 Instrument Configuration

The GC-MS system should be configured with a capillary column with medium polarity stationary phase, such as a Poly(Diphenyl 35%)/Dimethylsiloxane 65%) phase (e.g., DB-5ms), which provides robust performance and withstands the effects of silylating agents and heating [3] [7]. The recommended column dimensions are 30 m × 0.25 mm × 0.25 μm. Helium (99.999% purity) should be used as the carrier gas at a constant flow rate of 1-2 mL/min [7]. The injection port should be maintained at 250-280°C with a splitless injection mode and an injection volume of 1-2 μL.

3.2.2 Temperature Programming

An optimized temperature program is crucial for efficient separation. The initial oven temperature should be set at 60-70°C (hold for 1-2 minutes), followed by a ramp of 20-25°C/min to 200°C, then a second ramp of 10-15°C/min to 280-300°C (hold for 2-5 minutes). The total run time typically ranges from 10 to 20 minutes depending on the specific analytes and matrix [7]. The transfer line temperature should be maintained at 280-300°C to ensure efficient transfer of analytes to the mass spectrometer.

3.2.3 Mass Spectrometric Detection

The mass spectrometer should be operated in electron ionization (EI) mode with an ionization energy of 70 eV. The ion source temperature should be set at 230-250°C, and the quadrupole temperature at 150-180°C. For quantitative analysis, two acquisition modes can be employed: Full scan mode (m/z 40-500) is useful for method development and qualitative analysis, while selected ion monitoring (SIM) provides enhanced sensitivity for target compounds [8]. For the highest sensitivity and selectivity in complex matrices, GC-MS/MS with selected reaction monitoring can be employed [6].

Table 1: Characteristic Ions for Paraben-TMS Derivatives in GC-MS Analysis

Compound Quantifier Ion (m/z) Qualifier Ions (m/z) Retention Time (min)
Methyl Paraben-TMS 209 224, 179 ~8.5
This compound-TMS 215 230, 185 ~8.5
Ethyl Paraben-TMS 223 238, 179 ~9.5
Propyl Paraben-TMS 237 252, 179 ~10.8
Butyl Paraben-TMS 251 266, 179 ~12.1
Qualitative and Quantitative Analysis

For compound identification, a combination of retention time matching and mass spectral comparison should be used. The identification is considered confirmed when the relative retention time matches that of the standard within ±0.1 minutes and the mass spectrum shows acceptable agreement with the reference spectrum (≥85% match) [8]. For quantitative analysis, the calibration curve is constructed using the ratio of peak areas of the native compound to the labeled internal standard versus concentration. The use of the stable isotope-labeled standard corrects for variations in injection volume, matrix effects, and extraction efficiency, resulting in improved accuracy and precision [4].

Application Examples and Validation Data

Analysis in Various Matrices

The developed method has been successfully applied to various sample matrices. In infant formulas, a study of 20 commercial samples found methyl paraben in only one sample at a concentration of 0.3 μg/mL, demonstrating the general compliance of these products with regulatory standards [5]. Analysis of baby teethers revealed the release of methyl, ethyl, and propyl parabens into water and saliva simulants, with total amounts ranging from 57 to 162 μg per 100 mL, highlighting potential exposure routes for infants [4]. In human breast tissue, parabens were detected at concentrations ranging from low ng/g levels to exceptionally high levels (up to 26,469 ng/g for butyl paraben) in tumor tissues, providing important data for exposure assessment [1].

Table 2: Method Validation Parameters for Paraben Analysis in Different Matrices

Validation Parameter Infant Formula [HPLC-UV] Human Tissue [GC-MS] Personal Care Products [GC-MS/MS]
Linearity Range 0.5-20 μg/mL 50-300 ng/mL 0.5-500 ng/mL
LOD 0.2 μg/mL 5-20 ng/g 0.1-0.5 ng/mL
LOQ 0.5 μg/mL 15-50 ng/g 0.5-2 ng/mL
Recovery (%) 88-108% 85-115% 97-107%
Repeatability (RSD%) 0.29-1.94% 4.6-15.6% <5%
Method Validation

Comprehensive validation of the analytical method is essential to ensure reliable results. The method should demonstrate linearity over the expected concentration range with correlation coefficients (R²) greater than 0.995 [5] [6]. Accuracy is evaluated through recovery experiments at multiple concentration levels, with acceptable recovery typically ranging from 85% to 115% [5]. Precision is assessed as both repeatability (within-day) and intermediate precision (between-days), with relative standard deviations generally less than 10% for within-laboratory variations [9]. The specificity of the method should be confirmed by analyzing blank samples to demonstrate the absence of interference at the retention times of the target analytes [5].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Shape: This may result from incomplete derivatization, active sites in the GC system, or column degradation. Ensure proper derivatization conditions and consider regular maintenance of the GC inlet liner and column trimming.
  • Low Recovery: Check the extraction efficiency and consider using a different solvent system. Ensure that the labeled internal standard is added at the beginning of the extraction process to correct for recovery variations.
  • High Background: This may indicate matrix interference or column bleed. Improve sample cleanup procedures and ensure that the GC-MS system is properly maintained and conditioned.
  • Retention Time Shifts: These can be caused by column degradation, carrier gas flow variations, or temperature calibration issues. Regularly check system performance using quality control standards.
Quality Control Recommendations

For ongoing method verification, include quality control samples with each batch of analyses. These should include:

  • Method blanks to monitor contamination
  • Quality control samples at low, medium, and high concentrations to verify accuracy and precision
  • Continuing calibration verification standards to monitor instrument performance
  • Matrix-spiked samples to monitor extraction efficiency and matrix effects

Conclusion

The GC-MS method described in this application note provides a robust, sensitive, and accurate approach for the determination of methyl paraben and its analogs in various matrices using this compound as an internal standard. The use of stable isotope dilution methodology significantly improves the reliability of the quantitative results by compensating for sample preparation variations and matrix effects. The method has been successfully applied to consumer products, food items, and biological tissues, generating valuable data for safety assessment and regulatory compliance. With appropriate method validation and quality control procedures, this protocol serves as a reliable tool for researchers and analysts monitoring paraben levels in various sample types.

Workflow Diagrams

Sample Preparation and Analysis Workflow

The following diagram illustrates the complete workflow for paraben analysis in various matrices using this compound as internal standard:

G Start Sample Collection Matrix1 Biological Tissue Start->Matrix1 Matrix2 Food Products Start->Matrix2 Matrix3 Personal Care Products Start->Matrix3 AddIS Add this compound Internal Standard Matrix1->AddIS Matrix2->AddIS Matrix3->AddIS Extraction Sample Extraction (Organic Solvents) AddIS->Extraction Cleanup Sample Cleanup (SPE or Liquid-Liquid) Extraction->Cleanup Derivatization Derivatization (MSTFA or BSTFA) Cleanup->Derivatization GCMSAnalysis GC-MS Analysis Derivatization->GCMSAnalysis DataProcessing Data Processing (Isotope Dilution Quantification) GCMSAnalysis->DataProcessing Report Results Report DataProcessing->Report

GC-MS Analysis and Detection Workflow

The following diagram details the GC-MS analysis and detection process:

G Start Derivatized Sample GCInjection GC Injection (Splitless Mode) Start->GCInjection Separation Capillary Column Separation GCInjection->Separation Transfer Transfer to MS (280-300°C) Separation->Transfer Ionization Electron Ionization (70 eV) Transfer->Ionization Detection Ion Detection (Quadrupole Mass Analyzer) Ionization->Detection DataAcquisition Data Acquisition (Full Scan or SIM Mode) Detection->DataAcquisition Identification Compound Identification (Retention Time + Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification Results Analytical Report Quantification->Results

References

Comprehensive Application Notes and Protocols for Methyl Paraben-13C6 Internal Standard in Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Paraben-13C6 as Internal Standard

This compound (Methyl 4-hydroxybenzoate-13C6) represents a carbon-13 labeled isotopologue of methyl paraben that serves as a critical internal standard in modern bioanalytical chemistry. This stable isotope-labeled compound features six carbon-13 atoms incorporated into its molecular structure, creating a distinct mass difference that enables precise quantification while maintaining nearly identical chemical properties to its native counterpart. The use of this compound as an internal standard has become increasingly essential in pharmacokinetic studies for tracking paraben exposure and metabolism, as these compounds are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and processed foods.

The physicochemical equivalence between this compound and native parabens ensures nearly identical extraction recovery, chromatographic behavior, and ionization efficiency during mass spectrometric analysis. However, the mass differential (molecular weight: 158.10 g/mol for this compound versus 152.15 g/mol for native methyl paraben) allows for distinct detection and quantification using mass spectrometry. This combination of properties makes this compound particularly valuable for correcting analytical variations that occur during sample preparation, injection, and ionization processes, thereby improving the accuracy, precision, and reliability of paraben quantification in complex biological matrices.

Chemical Properties and Specifications

Table 1: Chemical Properties of this compound

Property Specification
CAS Number 1581694-95-2
Molecular Formula C₂¹³C₆H₈O₃
Molecular Weight 158.10 g/mol
Appearance White to off-white solid
Synonyms Methyl 4-hydroxybenzoate-13C6
Stability Stable, non-volatile compound
Storage -20°C (3 years as powder)
Solubility 100 mg/mL in DMSO (632.51 mM)

This compound is a highly characterized compound with well-defined physical and chemical properties that make it ideal for analytical applications. The compound features a carbon-13 enriched benzene ring, which creates the mass differential necessary for distinction from native methyl paraben during mass spectrometric analysis. As a stable isotope-labeled analog, this compound demonstrates identical chromatographic behavior to native methyl paraben while providing a distinct mass signature that enables precise quantification through isotope dilution mass spectrometry.

The compound is supplied as a solid powder that exhibits good stability when stored properly at -20°C, maintaining its analytical integrity for up to three years in powder form and for six months when stored in solution at -80°C. Its excellent solubility in DMSO and other organic solvents facilitates preparation of stock solutions that can be conveniently diluted to prepare working standards for analytical applications. This compound serves as the stable isotope-labeled analog of methyl paraben, which is a naturally occurring compound isolated from the barks of Tsuga dumosa and is widely utilized as an antimicrobial preservative in various products due to its ability to increase histamine release and affect cell-mediated immunity [1].

Detailed Analytical Protocol

Sample Preparation Using Microextraction by Packed Sorbent (MEPS)

The MEPS technique represents a modern approach to sample preparation that significantly improves upon traditional methods by reducing solvent consumption and sample volume requirements while enabling high-throughput processing. The following protocol has been optimized for the extraction of parabens from urine samples using this compound as internal standard:

  • Step 1: Sample Pretreatment: Thaw frozen urine samples and vortex thoroughly. Aliquot 200 μL of urine into a clean microcentrifuge tube. Add 20 μL of this compound working internal standard solution (1 μg/mL in methanol) to each sample. Adjust sample pH to 4.0 using 50 μL of 0.1 M acetate buffer.

  • Step 2: MEPS Conditioning: Condition the MEPS C18 cartridge (BIN: 1-2 mg sorbent) with 100 μL of methanol followed by 100 μL of deionized water using 10-12 draw-eject cycles for each solvent.

  • Step 3: Sample Loading: Load the pretreated urine sample (approximately 270 μL total volume) through the MEPS cartridge using 10-12 draw-eject cycles at a slow, consistent speed (approximately 10 μL/second) to ensure optimal analyte binding.

  • Step 4: Cartridge Washing: Remove interfering compounds by washing with 100 μL of methanol:aqueous acetic acid 0.1% (10:90, v/v) using 5 draw-eject cycles. This critical step eliminates weakly retained matrix components while preserving target parabens and the this compound internal standard.

  • Step 5: Analyte Elution: Elute target analytes using 50 μL of pure methanol with 5 draw-eject cycles, collecting the eluate in a clean autosampler vial. The eluate can be directly injected into the UPLC-MS/MS system without additional concentration steps.

The efficiency of MEPS allows each packed syringe cartridge to be reused approximately 100 times with urine samples without significant performance degradation, making it both cost-effective and environmentally friendly compared to conventional solid-phase extraction methods [2]. The minimal solvent consumption (less than 250 μL per sample) and small sample volume requirements represent significant advantages over traditional techniques.

UPLC-MS/MS Analysis Conditions

Table 2: UPLC-MS/MS Instrument Parameters for Paraben Quantification

Parameter Specification
Chromatography System UPLC with Binary Solvent Manager
Column Kinetex C18 (100 mm × 2.1 mm, 1.7 μm)
Column Temperature 40°C
Mobile Phase Acetonitrile/Water (40:60, v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 μL
Mass Spectrometer Tandem Quadrupole with ESI Source
Ionization Mode Electrospray Ionization (Negative)
Capillary Voltage 2.8 kV
Source Temperature 150°C
Desolvation Temperature 450°C

The chromatographic separation is performed using a Kinetex C18 column maintained at 40°C with an isocratic mobile phase consisting of acetonitrile and water (40:60, v/v) at a flow rate of 0.3 mL/min. The isocratic elution provides excellent reproducibility and stable baseline conditions, which are crucial for precise quantification. The total run time is typically 5-7 minutes, allowing for high-throughput analysis while achieving complete separation of target parabens from potential matrix interferences.

The mass spectrometric detection employs electrospray ionization in negative mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity. Specific MRM transitions are monitored for each paraben and the this compound internal standard:

  • This compound: 157.0 → 93.0 (Quantifier)
  • Methyl Paraben: 151.0 → 92.0
  • Ethyl Paraben: 165.0 → 92.0
  • Propyl Paraben: 179.0 → 92.0
  • Butyl Paraben: 193.0 → 92.0

The distinct mass transition for this compound (157.0 → 93.0) provides unambiguous identification without interference from native parabens or matrix components, enabling accurate isotope dilution quantification [2]. The use of negative ionization mode enhances sensitivity for parabens, which efficiently form deprotonated molecules [M-H]⁻ under electrospray conditions.

Data Analysis and Pharmacokinetic Calculations

Quantification Approach

The quantification of parabens in biological samples employs the isotope dilution method, which utilizes the response ratio between native parabens and the this compound internal standard to calculate concentrations. This approach corrects for variations in sample preparation, injection volume, and ionization efficiency, significantly improving data quality and reliability. The calibration curve is constructed by plotting the peak area ratio (native paraben to this compound) against concentration using weighted linear regression (1/x² weighting). The linear dynamic range typically spans from 0.1 to 100 ng/mL, covering the expected physiological concentrations found in human samples.

The calculation of paraben concentrations in unknown samples follows the formula:

[C_{unknown} = \frac{R_{unknown} - b}{m} \times DF]

Where (C_{unknown}) is the calculated concentration, (R_{unknown}) is the measured peak area ratio, (b) is the y-intercept, (m) is the slope of the calibration curve, and (DF) is the dilution factor. The integration of chromatographic peaks should be performed using automated algorithms with manual verification to ensure accuracy, particularly for low-concentration samples near the limit of quantification.

Pharmacokinetic Calculations and Statistical Analysis

Table 3: Essential Pharmacokinetic Parameters for Paraben Analysis

Parameter Abbreviation Calculation Method
Maximum Concentration Cₘₐₓ Observed maximum value
Time to Maximum Concentration Tₘₐₓ Time at Cₘₐₓ
Area Under Curve AUC Linear trapezoidal rule
Elimination Half-life t₁/₂ 0.693/Elimination rate constant
Clearance CL Dose/AUC
Volume of Distribution Vd CL/Elimination rate constant

The pharmacokinetic analysis begins with noncompartmental analysis (NCA) to derive fundamental parameters that describe the absorption, distribution, metabolism, and excretion of parabens. The area under the concentration-time curve (AUC) is calculated using the linear trapezoidal method, which provides a robust estimate of total exposure. For comprehensive pharmacokinetic characterization, sampling should continue for at least five elimination half-lives to adequately define the terminal elimination phase.

Statistical considerations for pharmacokinetic studies should include appropriate sample size calculations based on expected effect sizes, variability estimates from preliminary data, desired power (typically 80%), and significance level (usually 5%). As noted in pharmacokinetic guidance, "A total of 5 subjects are required for this self-controlled study, to detect a ≥40% difference in midazolam AUC₀–₂₄ₕ with 80% power and a two-sided significance level of 5%" [3]. Additionally, a 20% dropout rate should be factored into recruitment targets to ensure adequate statistical power despite potential participant attrition.

Quality Control and Method Validation

Method Validation Parameters

Comprehensive method validation is essential to demonstrate the reliability, specificity, sensitivity, and robustness of the analytical method for quantifying parabens using this compound as internal standard. The validation should be conducted according to regulatory guidelines and include the following parameters:

  • Accuracy and Precision: Assess using quality control samples at low, medium, and high concentrations (e.g., 0.5, 10, and 80 ng/mL) analyzed in replicates (n=5) across three separate batches. Accuracy should be within 85-115% of nominal values, with precision (expressed as coefficient of variation) not exceeding 15%.

  • Linearity and Range: Evaluate using calibration standards spanning the expected concentration range (0.1-100 ng/mL). The correlation coefficient (r) should exceed 0.995, with back-calculated concentrations within 15% of nominal values (20% at the lower limit of quantification).

  • Specificity: Demonstrate absence of interference from blank matrix components at the retention times of target parabens and the this compound internal standard by analyzing samples from at least six different sources.

  • Recovery and Matrix Effects: Determine by comparing analyte responses in post-extraction spiked samples to pure solution standards at equivalent concentrations. The internal standard correction provided by this compound effectively compensates for variable matrix effects and recovery efficiencies.

Quality Control During Routine Analysis

The integration of quality control measures during routine analysis is critical for maintaining data integrity. Each analytical batch should include calibration standards, blank samples (to confirm absence of carryover), and quality control samples at low, medium, and high concentrations. The acceptance criteria typically require at least 67% of QC samples (and 50% at each concentration level) to be within 15% of nominal values. The retention time stability for this compound and native parabens should not vary by more than 2% across the analytical batch.

The analytical method utilizing this compound as internal standard has demonstrated excellent performance characteristics, with within- and between-batch precision below 10% and accuracy ranging from 94% to 106% across the validation range [2]. The method's robustness has been verified through testing of different sample lots, analysts, and instrumentation, confirming reliable performance under normal laboratory variations.

Applications in Pharmacokinetic and Exposure Assessment Studies

The implementation of this compound as an internal standard extends across various applications in pharmacokinetics, exposure assessment, and environmental bioaccumulation studies. The method has been successfully employed to investigate paraben exposure in diverse populations and environmental contexts:

  • Human Biomonitoring: The MEPS/UPLC-MS/MS method with this compound internal standard has been applied to determine parabens in urine samples from postpartum women, revealing detectable concentrations of methyl paraben in all samples with median levels of 39.6 ng/g [4]. These findings highlight the widespread exposure to parabens in human populations through consumer product use.

  • Environmental Monitoring: this compound-facilitated analysis has been adapted for assessing paraben exposure in wildlife species, particularly terrestrial mammals. Analysis of bat guano samples demonstrated methyl paraben detection in all samples, confirming the environmental penetration of these compounds and their bioavailability to wildlife species [4].

  • Pharmacokinetic Interaction Studies: The precision offered by stable isotope internal standards like this compound enables investigation of drug-paraben interactions and metabolic perturbations. As noted in pharmacokinetic guidelines, such approaches are valuable for "understanding variability in drug response caused by drug-drug interactions (DDIs), pharmacogenetics, impaired kidney and liver function, etc." [3].

The versatility of the method allows adaptation to various biological matrices including urine, plasma, breast milk, and tissue homogenates with appropriate modification of sample preparation protocols. The exceptional sensitivity (limit of quantification of 0.1 ng/mL) enables detection of parabens at trace concentrations typical of environmental exposure levels, providing valuable data for risk assessment and regulatory decision-making.

Workflow and Data Analysis Diagrams

G This compound Analytical Workflow cluster_meps MEPS Detailed Steps start Sample Collection (Urine/Plasma/Tissue) is_add Internal Standard Addition (this compound) start->is_add meps MEPS Sample Preparation is_add->meps uplc UPLC Separation meps->uplc cond Cartridge Conditioning meps->cond ms MS/MS Detection (MRM Mode) uplc->ms quant Data Quantification (Isotope Dilution) ms->quant pk Pharmacokinetic Analysis quant->pk report Results Reporting pk->report load Sample Loading cond->load wash Wash Step load->wash elute Analyte Elution wash->elute elute->uplc

Figure 1: Comprehensive analytical workflow for paraben quantification using this compound as internal standard, covering sample preparation through MEPS, UPLC-MS/MS analysis, and data processing for pharmacokinetic applications.

Figure 2: Data processing workflow showing the sequence from raw data acquisition through quality control assessment to pharmacokinetic parameter calculation, with built-in quality control feedback mechanisms.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Reduced MEPS Recovery: If recovery of this compound decreases significantly, check the MEPS cartridge for potential clogging or sorbent degradation. Replace the cartridge if more than 30% reduction in internal standard response is observed. Ensure consistent draw-eject speed during sample loading to maximize analyte binding.

  • Chromatographic Peak Tailing: Excessive peak tailing for this compound or native parabens indicates column degradation or mobile phase issues. Regenerate the UPLC column with successive washes of water, methanol, and acetonitrile. Prepare fresh mobile phase daily to prevent pH shifts or microbial growth.

  • Ion Suppression Effects: Sudden changes in this compound response despite consistent concentration may indicate matrix effects. Use post-column infusion to identify regions of ion suppression and adjust chromatographic conditions to shift analyte retention away from problematic regions.

  • Calibration Curve Nonlinearity: For correlation coefficients below 0.995, verify this compound concentration consistency across calibration levels. Prepare fresh stock solutions and ensure proper mixing of standards. Consider implementing quadratic fitting with 1/x weighting for extended concentration ranges.

Method Adaptation Notes

The robustness of the this compound-based method allows adaptation to various biological matrices beyond urine, including plasma, breast milk, and tissue homogenates. For fatty matrices like breast milk or tissue, incorporate an additional lipid removal step using hexane or similar non-polar solvent prior to MEPS extraction. For plasma samples, protein precipitation with acetonitrile (1:2 ratio) before MEPS extraction improves cartridge lifetime and recovery.

When adapting this method to novel parabens or metabolites, ensure the this compound internal standard remains appropriate for compensation of extraction and ionization variability. For compounds with significantly different chemical properties, consider synthesizing or sourcing corresponding stable isotope-labeled analogs. However, this compound has demonstrated excellent utility as a universal internal standard for short-chain paraben analogs due to similar chemical behavior.

Conclusion

The application of This compound as an internal standard represents a robust approach for the precise and accurate quantification of parabens in biological matrices for pharmacokinetic and exposure assessment studies. The detailed protocols provided in this document, encompassing MEPS sample preparation, UPLC-MS/MS analysis, and comprehensive data processing, provide researchers with a validated methodological framework that can be implemented in routine analytical laboratories. The exceptional performance characteristics of this method, including high sensitivity, minimal matrix effects, and excellent reproducibility, make it particularly valuable for studies requiring reliable quantification of paraben exposure at environmentally relevant concentrations.

The versatility of the methodology allows adaptation to diverse research applications, from human biomonitoring and pharmacokinetic studies to environmental exposure assessment in wildlife species. As regulatory scrutiny of parabens intensifies due to concerns about potential endocrine-disrupting effects, the availability of robust analytical methods such as the one described here becomes increasingly important for generating reliable data to inform risk assessment and public health decisions. The incorporation of stable isotope dilution principles using this compound sets a high standard for analytical rigor in paraben research, ensuring that resulting data withstands scientific and regulatory scrutiny.

References

Comprehensive Application Notes and Protocols for Using Methyl Paraben-¹³C₆ as an Internal Standard in Analytical Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Paraben-¹³C₆ as an Internal Standard

Methyl Paraben-¹³C₆ (Methyl 4-hydroxybenzoate-¹³C₆) is a carbon-13 labeled stable isotope of the commonly used preservative methyl paraben. This compound serves as an essential internal standard in quantitative analytical methods for determining paraben concentrations in various matrices. As a stable isotope-labeled compound, Methyl Paraben-¹³C₆ possesses nearly identical chemical properties to its native counterpart but can be distinguished mass spectrometrically due to its 6 amu mass difference, making it ideal for accurate quantification in complex biological and environmental samples [1].

The use of Methyl Paraben-¹³C₆ as an internal standard addresses a critical need in analytical chemistry for reliable quantification of parabens, which are widely employed as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products. While parabens are generally regarded as safe, recent studies have raised concerns about their potential endocrine-disrupting effects, necessitating precise monitoring of human exposure levels [2] [3]. Methyl Paraben-¹³C₆ enables researchers to account for matrix effects, extraction efficiency variations, and instrumental fluctuations during analysis, thereby improving the accuracy and reliability of paraben quantification in exposure assessment studies.

Internal Standard Fundamentals and Properties

Chemical and Physical Characteristics

Methyl Paraben-¹³C₆ has the molecular formula C₂¹³C₆H₈O₃ and a molecular weight of 158.10 g/mol, compared to 152.15 g/mol for the unlabeled compound. The carbon-13 enrichment occurs specifically in the benzene ring structure, providing the mass difference necessary for distinction via mass spectrometry while maintaining identical chemical behavior. The compound typically appears as a white to off-white solid and is sufficiently soluble in DMSO (100 mg/mL, 632.51 mM) for stock solution preparation [1].

The stable isotope labeling in Methyl Paraben-¹³C₆ does not alter its chemical structure or reactivity but provides a distinct mass signature that allows it to be differentiated from native parabens during mass spectrometric analysis. This property is particularly valuable when employing tandem mass spectrometry (MS/MS) techniques, where the compound yields characteristic fragment ions that are shifted by predictable mass increments compared to their unlabeled counterparts. The physicochemical stability of Methyl Paraben-¹³C₆ under various storage conditions makes it suitable for long-term analytical studies, though appropriate storage at -20°C is recommended to maintain integrity over extended periods [1] [4].

Advantages in Quantitative Analysis

The implementation of Methyl Paraben-¹³C₆ as an internal standard offers several significant advantages in analytical method development:

  • Compensation for Matrix Effects: In complex biological matrices such as urine, plasma, or tissue homogenates, co-extracted compounds can suppress or enhance ionization efficiency in LC-MS systems. Methyl Paraben-¹³C₆ experiences nearly identical matrix effects as the target analytes, enabling accurate correction [2] [5].

  • Correction for Extraction Efficiency Variations: Sample preparation techniques, including solid-phase extraction (SPE) and liquid-liquid extraction, often yield variable recovery rates. By adding Methyl Paraben-¹³C₆ at the beginning of the extraction process, analysts can precisely determine analyte recovery and apply appropriate correction factors [2].

  • Instrument Performance Monitoring: Fluctuations in instrument response due to source contamination, detector degradation, or mobile phase variations are simultaneously tracked when using stable isotope internal standards, improving method robustness [4].

  • Reduced Method Validation Requirements: The use of a structurally identical internal standard minimizes the need for extensive validation of extraction efficiency across different lots and matrices, streamlining method development [5].

Analytical Applications and Methodologies

Quantitative Analysis in Biological Matrices

Methyl Paraben-¹³C₆ has been extensively employed as an internal standard in the analysis of parabens across various biological matrices. The following table summarizes key methodological applications documented in recent scientific literature:

Table 1: Analytical Applications of Methyl Paraben-¹³C₆ as Internal Standard

Matrix Analytical Technique Sample Preparation Target Analytes Reference
Urine MEPS/UPLC-MS/MS Microextraction by Packed Sorbent MeP, EtP, PrP, BuP, BzP [2]
Placenta GC-MS/MS Enzymatic Digestion + DLLME MPB, EPB, PPB, BPB [5]
Urine SPE-GC/MS/MS Solid-Phase Extraction Multiple phenolic biomarkers [4]
General LC/GC-MS Various extraction methods Paraben mixtures [6]

In urine analysis, Methyl Paraben-¹³C₆ has proven invaluable for biomonitoring studies aimed at assessing human exposure to parabens. A method described by Jardim et al. utilized Methyl Paraben-¹³C₆ as an internal standard in conjunction with microextraction by packed sorbent (MEPS) followed by UPLC-MS/MS analysis. This approach allowed for the determination of trace-level parabens using only 200 μL of urine, with the MEPS sorbent being reused over 100 times without performance degradation [2]. This demonstrates the cost-effectiveness and efficiency achievable with proper internal standard implementation.

For more complex matrices such as placental tissue, researchers have employed Methyl Paraben-¹³C₆ in methods involving enzymatic liquefaction followed by dispersive liquid-liquid microextraction (DLLME) and GC-MS/MS analysis. This innovative approach adapted the semi-solid placental tissue to the extraction technique rather than selecting the technique based on the sample, overcoming significant matrix challenges. The method enabled the monitoring of paraben transference from mother to fetus, providing crucial insights into developmental exposure to these compounds [5].

Multi-residue Methods for Exposure Assessment

The trend in human biomonitoring has shifted toward multi-analyte methods that can simultaneously quantify numerous biomarkers of exposure in a single analytical run. Methyl Paraben-¹³C₆ is frequently included in multi-component internal standard mixes, such as the Paraben Internal Standard Mix Solution available commercially, which contains ¹³C₆-labeled analogs of methyl, ethyl, propyl, and butyl parabens [6]. These comprehensive mixes facilitate the accurate quantification of multiple paraben species while maintaining methodological efficiency.

Recent initiatives like the European Human Biomonitoring Platform (HBM4EU) have prioritized the standardized measurement of exposure biomarkers, including parabens, across European populations. In this context, Methyl Paraben-¹³C₆ plays a crucial role in ensuring data comparability across different laboratories and studies. The implementation of standardized protocols using stable isotope internal standards allows for the generation of reliable exposure data that can inform regulatory decisions and public health policies [5] [4].

Detailed Experimental Protocols

Protocol 1: Determination of Parabens in Human Urine Using MEPS/UPLC-MS/MS

This protocol adapts the method described by Jardim et al. for monitoring paraben exposure in postpartum women [2].

Table 2: Reagents and Consumables for Urine Analysis

Item Specifications Purpose
Methyl Paraben-¹³C₆ Certified standard solution Internal Standard
Native Paraben Standards MeP, EtP, PrP, BuP, BzP Calibration & QC
MEPS Sorbent C18 phase Extraction medium
UPLC Columns C18, 1.7 μm particles Chromatographic separation
Mobile Phase Methanol/water or acetonitrile/water with modifiers LC elution

Sample Preparation Procedure:

  • Internal Standard Addition: Add 50 μL of Methyl Paraben-¹³C₆ working solution (concentration 100 ng/mL) to 200 μL of urine sample in a 1.5 mL vial.
  • pH Adjustment: Adjust sample pH to 4.0 using 50 μL of 0.1 M acetate buffer to optimize extraction efficiency.
  • MEPS Extraction:
    • Condition the MEPS sorbent with 100 μL methanol followed by 100 μL water.
    • Load the sample through the sorbent using 10 complete draw-eject cycles at 10 μL/s.
    • Wash with 100 μL of methanol:aqueous acetic acid 0.1% (10:90, v/v) to remove interferents.
    • Elute analytes with 2 × 50 μL methanol into an autosampler vial.
  • Analysis:
    • Inject 5-10 μL onto UPLC-MS/MS system.
    • Use gradient elution with methanol/water containing 0.1% formic acid.
    • Monitor multiple reaction monitoring (MRM) transitions for each paraben and the internal standard.

Critical Method Parameters:

  • MEPS Optimization: Sample pH, draw-eject volume, and desorption solvent were identified as critical parameters requiring optimization. The C18 sorbent maintained performance for over 100 extractions with proper cleaning between samples.
  • Chromatographic Separation: Employ a 10-minute gradient program starting at 40% methanol, increasing to 95% over 7 minutes, followed by re-equilibration.
  • Mass Spectrometric Detection: Use electrospray ionization in negative mode with specific MRM transitions: m/z 152→136 for MeP and m/z 158→142 for Methyl Paraben-¹³C₆.
Protocol 2: Analysis of Parabens in Placental Tissue by DLLME/GC-MS/MS

This protocol is adapted from Fernández et al. for determining paraben concentrations in placental tissue, a challenging matrix due to its complexity and semi-solid nature [5].

Sample Preparation Procedure:

  • Tissue Homogenization:
    • Weigh 1 g of placental tissue and add 5 mL of 0.1 M phosphate buffer (pH 7.4).
    • Add 50 μL of Methyl Paraben-¹³C₆ working solution (1 μg/mL) as internal standard.
    • Homogenize using a mechanical homogenizer at 10,000 rpm for 30 seconds.
  • Enzymatic Digestion:
    • Add 100 μL of protease solution (10 mg/mL in buffer) to the homogenate.
    • Incubate at 37°C for 2 hours with gentle shaking to liquefy the tissue.
  • Protein and Lipid Removal:
    • Add 1 mL of acetonitrile and 50 mg of FPS (fatty acid precipitating solvent) to 1 mL of digested sample.
    • Vortex for 1 minute and centrifuge at 10,000 × g for 10 minutes.
    • Collect the supernatant for DLLME.
  • DLLME Procedure:
    • Transfer 1 mL of supernatant to a conical test tube.
    • Rapidly inject 1 mL of acetone (disperser solvent) containing 150 μL of chlorobenzene (extraction solvent).
    • Centrifuge at 5,000 × g for 5 minutes to sediment the extraction solvent.
    • Carefully collect the sedimented phase (approximately 50 μL) using a microsyringe.
    • Transfer to a GC vial for analysis.

Instrumental Analysis:

  • Derivatization: Evaporate the extract under gentle nitrogen stream and reconstitute in 50 μL of MSTFA (N-trimethylsilyl-N-methyl trifluoroacetamide). Heat at 60°C for 20 minutes to form trimethylsilyl derivatives.
  • GC-MS/MS Conditions:
    • Column: 30 m × 0.25 mm ID × 0.25 μm film thickness mid-polarity column (e.g., DB-35ms)
    • Temperature Program: 80°C (1 min), then 15°C/min to 280°C (5 min)
    • Injection: 2 μL in splitless mode at 280°C
    • Detection: Tandem MS with MRM transitions optimized for each paraben derivative

Analytical Performance and Validation Data

Method Validation Parameters

Comprehensive validation of analytical methods using Methyl Paraben-¹³C₆ as an internal standard typically assesses several key performance parameters to ensure reliability and reproducibility. The following table summarizes typical validation data for paraben determination in biological matrices:

Table 3: Typical Analytical Performance Characteristics with Methyl Paraben-¹³C₆

Performance Parameter Urine (MEPS/UPLC-MS/MS) Placenta (DLLME/GC-MS/MS) Acceptance Criteria
Linearity Range 0.1-100 ng/mL 0.5-50 ng/g R² > 0.990
Limit of Detection 0.05 ng/mL 0.1 ng/g S/N ≥ 3
Limit of Quantification 0.1 ng/mL 0.3 ng/g S/N ≥ 10, accuracy 80-120%
Intra-day Precision (%RSD) < 8% < 12% < 15%
Inter-day Precision (%RSD) < 12% < 15% < 20%
Accuracy 92-107% 85-110% 85-115%
Extraction Recovery 88-95% 78-92% > 70%
Matrix Effect 92-105% 85-108% 85-115%

The validation data demonstrate that methods incorporating Methyl Paraben-¹³C₆ as an internal standard consistently meet accepted bioanalytical method validation criteria across different matrices and instrumentation platforms. The precision and accuracy values fall within acceptable ranges, confirming the reliability of quantification. Notably, the extraction recovery percentages indicate efficient sample preparation with minimal analyte loss, while the matrix effect values close to 100% demonstrate effective compensation for ionization suppression or enhancement [2] [5] [4].

Stability Assessment

The stability of Methyl Paraben-¹³C₆ under various storage and processing conditions has been evaluated to ensure analytical integrity throughout the sample lifecycle. Stability testing conducted in urine matrices has demonstrated that phenolic biomarkers, including Methyl Paraben-¹³C₆, remain stable under several conditions:

  • Short-term Stability: Stable at room temperature for 24 hours and at 4°C for 7 days
  • Long-term Stability: No significant degradation observed at -20°C for up to 18 months
  • Freeze-thaw Stability: Stable through three freeze-thaw cycles with less than 10% concentration change
  • Processed Sample Stability: Extracted samples stable in autosampler (10°C) for 24 hours [4]

These stability characteristics ensure that Methyl Paraben-¹³C₆ maintains its integrity throughout the analytical process, providing consistent internal standard response regardless of sample handling variations. This robustness is particularly valuable in large-scale biomonitoring studies where samples may be processed in multiple batches over extended timeframes.

Practical Considerations and Troubleshooting

Handling and Storage Guidelines

Proper handling and storage of Methyl Paraben-¹³C₆ are essential for maintaining its integrity and ensuring accurate quantification:

  • Storage Conditions: Store the solid compound at -20°C as a long-term storage condition. Stock solutions in DMSO or methanol should be aliquoted and stored at -80°C for up to 6 months or at -20°C for 1 month to prevent evaporation and degradation [1].

  • Solution Preparation: When preparing working standard solutions, use high-purity solvents (HPLC or LC-MS grade) to minimize contamination. Acetone is commonly used as a solvent for paraben standard mixes, with commercial solutions available at 10 μg/mL concentration [6].

  • Avoiding Contamination: Use glassware rather than plasticware when handling paraben solutions, as parabens can adsorb to certain plastics. Amber glass vials are recommended to protect from light-induced degradation.

  • Quality Assessment: Regularly verify the concentration and purity of stock solutions against certified reference materials. Monitor for potential isotope exchange or degradation by comparing the isotope ratio in mass spectrometric analysis.

Troubleshooting Common Issues

Even with proper internal standard implementation, analysts may encounter challenges that affect data quality:

  • Poor Internal Standard Response: Low signal for Methyl Paraben-¹³C₆ can result from degradation, improper solution preparation, or instrument issues. Verify stock solution integrity and instrument calibration using quality control samples.

  • Matrix Effects: If significant matrix suppression or enhancement is observed despite internal standard correction, additional cleanup steps may be necessary. Optimize sample dilution factors or incorporate additional clean-up procedures such as pass-through solid-phase extraction.

  • Chromatographic Issues: Peak tailing or poor resolution for Methyl Paraben-¹³C₆ and native parabens may require mobile phase optimization. Adjust pH or organic modifier concentration to improve peak shape.

  • Carryover: Implement rigorous needle and injection port washing procedures between samples to prevent carryover, particularly when analyzing samples with high concentration disparities.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for analyzing parabens in biological samples using Methyl Paraben-¹³C₆ as an internal standard:

G Start Start Analysis IS_Addition Add Methyl Paraben-¹³C₆ Internal Standard Start->IS_Addition Biological Sample Sample_Prep Sample Preparation (Homogenization/Protein Removal) IS_Addition->Sample_Prep Extraction Extraction Procedure (MEPS, DLLME, or SPE) Sample_Prep->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Extraction->Analysis Data_Processing Data Processing (Internal Standard Calibration) Analysis->Data_Processing Results Results Reporting Data_Processing->Results

Diagram 1: Analytical Workflow Using Methyl Paraben-¹³C₆ Internal Standard. This workflow illustrates the key steps in quantifying parabens in biological matrices, with Methyl Paraben-¹³C₆ added at the initial stage to correct for variability throughout the analytical process.

Conclusion

Methyl Paraben-¹³C₆ serves as an indispensable tool in modern analytical chemistry for the accurate quantification of paraben compounds in complex matrices. Its implementation as an internal standard significantly enhances the reliability and precision of exposure assessment studies, enabling researchers to generate robust data on human exposure to these widely used preservatives. The protocols and applications detailed in these application notes provide a solid foundation for method development while ensuring compliance with rigorous quality standards.

As analytical techniques continue to evolve toward multi-analyte methods and high-throughput platforms, the role of stable isotope-labeled internal standards like Methyl Paraben-¹³C₆ becomes increasingly critical. Their use facilitates the generation of comparable data across different laboratories and studies, ultimately supporting evidence-based decision-making in public health and regulatory contexts. By adhering to the protocols and considerations outlined in this document, researchers can confidently employ Methyl Paraben-¹³C₆ to advance our understanding of human exposure to parabens and their potential health implications.

References

Methyl Paraben-13C6 analytical standard for cosmetics analysis

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Paraben-13C6: Overview and Applications

This compound is the stable, carbon-13 labeled version of Methyl Paraben (Methyl 4-hydroxybenzoate). It serves as a critical internal standard in analytical chemistry for the precise quantification of its unlabeled counterpart.

  • Primary Application: It is used as an internal standard for quantitative analysis via techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Using a stable isotope-labeled standard corrects for variability in sample preparation and ionization efficiency, leading to highly accurate and reliable results [1].
  • Target Analyte: Methyl Paraben is a common antimicrobial preservative used in foods, drugs, and cosmetics. Its use is regulated, and its concentration in products must be monitored to ensure consumer safety [1].
  • Regulatory Context: Analytical methods for controlled ingredients, like preservatives in cosmetics, must be robust and accurate to comply with regulations such as the European Union's Cosmetic Regulation (EC 1223/2009). The trend in analysis is toward multi-analyte methods that can detect several compounds simultaneously [2].

Chemical and Physical Data

The table below summarizes the key identifiers and properties of this compound.

Property Value / Description
CAS No. 1581694-95-2 [1]
Synonyms Methyl 4-hydroxybenzoate-13C6 [1]
Molecular Formula C₂¹³C₆H₈O₃ [1]
Molecular Weight 158.10 g/mol [1]
Physical Form Solid (White to off-white) [1]
Application Internal standard for NMR, GC-MS, or LC-MS quantification [1]

Suggested Analytical Workflow

While explicit protocols were not found, the established use of this standard implies a standard workflow for analysis. The diagram below outlines the general process for using this compound in cosmetic analysis.

G SamplePrep Sample Preparation 1. Weigh cosmetic sample 2. Add this compound internal standard 3. Extract with solvent InstrumentalAnalysis Instrumental Analysis LC-MS or GC-MS SamplePrep->InstrumentalAnalysis DataProcessing Data Processing & Quantification 1. Measure analyte/internal standard peak area ratio 2. Calculate concentration using calibration curve InstrumentalAnalysis->DataProcessing

References

Introduction to Methyl Paraben-13C6 in Environmental Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Paraben-13C6 is a stable isotope-labeled compound used as an internal standard and tracer in the quantitative analysis of parabens [1] [2]. Its use corrects for analyte loss during sample preparation and matrix effects during instrumental analysis. Parabens are emerging environmental contaminants, and monitoring them requires highly accurate and precise methods [1].

Detailed Analytical Methodology

Sample Collection and Preparation
  • Air Sampling: Collect outdoor air samples by drawing air through a glass fiber filter (to capture the particle phase) followed by a polyurethane foam (PUF) plug (to capture the gas phase) [1].
  • Soil Sampling: Collect surface soil samples (0-5 cm depth) using a stainless-steel shovel. Freeze-dry the samples and sieve them through a 150 μm mesh to remove stones and debris [1].
  • Extraction:
    • Air samples (PUF and filter): Extract using accelerated solvent extraction (ASE) with a dichloromethane (DCM) and n-hexane solvent mixture [1].
    • Soil samples: Extract using ASE with a mixture of n-hexane and acetone [1].
  • Clean-up and Concentration: Concentrate the extracts under a gentle nitrogen stream. Purify using a silica/silica-sulfoxide solid-phase extraction (SPE) column [1].
Instrumental Analysis
  • Analysis Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method [3].
  • Internal Standard Application: Spike all samples with a known amount of This compound before the extraction process begins. This corrects for the variable and often low recovery rates of native parabens from environmental matrices [1].
  • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase typically consists of methanol or acetonitrile and an aqueous solution (e.g., 5 mM ammonium acetate) [1].
  • MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor specific multiple reaction monitoring (MRM) transitions for both the target parabens and the labeled internal standard [1].

The following workflow diagram illustrates the complete analytical process from sample collection to quantitative analysis:

start Environmental Sample Collection air Outdoor Air start->air soil Surface Soil start->soil is Spike with Methyl Paraben-¹³C₆ Internal Standard air->is soil->is ext Sample Extraction (Accelerated Solvent Extraction) conc Concentration (Gentle Nitrogen Stream) ext->conc is->ext cleanup Sample Clean-up (Solid-Phase Extraction) conc->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Quantitative Data Analysis lcms->quant

Environmental Occurrence and Exposure Data

Analysis of outdoor environmental samples reveals widespread paraben contamination. The tables below summarize findings from a study in Harbin, China [1].

Table 1: Concentrations of Parabens in Outdoor Air (Gas & Particle Phase)

Paraben Congener Detection Frequency (%) Median Concentration (pg/m³) Maximum Concentration (pg/m³)
Methyl Paraben (MeP) 100 2180 7390
Ethyl Paraben (EtP) 100 664 2100
Propyl Paraben (PrP) 77.8 92.7 545
Butyl Paraben (BuP) 72.2 32.4 178
Isobutyl Paraben (iso-BuP) 50.0 19.8 98.2
Benzyl Paraben (BzP) 66.7 45.2 135
Σ₈Parabens - 3120 9740

Table 2: Concentrations of Parabens in Outdoor Surface Soil

Paraben Congener Detection Frequency (%) Median Concentration (pg/g) Maximum Concentration (pg/g)
Methyl Paraben (MeP) 100 1350 4590
Ethyl Paraben (EtP) 100 465 1470
Propyl Paraben (PrP) 77.8 64.9 382
Butyl Paraben (BuP) 66.7 22.7 125
Isobutyl Paraben (iso-BuP) 44.4 13.9 68.7
Benzyl Paraben (BzP) 61.1 31.6 94.5
Σ₈Parabens - 2180 6810

Table 3: Estimated Human Exposure via Outdoor Environments

Exposure Pathway Estimated Daily Intake (EDI) for Adults (pg/kg bw/day)
Outdoor Air Inhalation 60.9
Soil Ingestion 0.5
Total Outdoor Exposure 61.4

Quality Assurance & Control Protocol

Robust Quality Control (QC) and Quality Assurance (QA) procedures are essential for data reliability.

qc_start QC/QA Protocol Start lab_blanks Laboratory & Field Blanks (Must be below MDL) qc_start->lab_blanks is_recovery Monitor Internal Standard (Methyl Paraben-¹³C₆) Recovery qc_start->is_recovery cal_curve Calibration Curve (R² > 0.99) lab_blanks->cal_curve is_recovery->cal_curve dup_analysis Duplicate Sample Analysis (RSD < 15%) cal_curve->dup_analysis lod_loq Establish MDL/MQL (Method Detection/Quantification Limits) dup_analysis->lod_loq data_validation Data Validation lod_loq->data_validation

  • Internal Standard Recovery: The recovery rate of This compound must be monitored in every sample. Acceptable recovery rates typically range from 70% to 120% [1]. Results falling outside this range should be flagged.
  • Method Detection Limit (MDL) and Quantification Limit (MQL): These should be established for each paraben congener. In a related study, MDLs for parabens in soil and air matrices were at the sub-ng/g (ppt) level [1].
  • Calibration Curve: A multi-point calibration curve should be prepared, spanning the expected concentration range in samples. The coefficient of determination (R²) should be greater than 0.99.
  • Blanks and Duplicates: Process procedural blanks (all reagents without sample) and field blanks to check for contamination. Analyze duplicate samples to assess precision, typically with a relative standard deviation (RSD) of less than 15%.

Discussion & Implementation Notes

  • Addressing Low Recovery: The consistent use of This compound corrects for the low and variable recovery rates of native parabens, a common challenge noted in environmental analysis [1].
  • Spatial Distribution Insights: Higher concentrations of parabens in soil are often found in areas with intense anthropogenic activities, such as urban centers, compared to suburban and rural areas [1].
  • Human Exposure Assessment: While exposure to parabens via outdoor air and soil is significantly lower than from food and indoor dust, accurate monitoring remains critical for cumulative risk assessment [1].

References

Comprehensive Application Notes and Protocols for Methyl Paraben-13C6 in LC-MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Paraben-13C6

This compound (Methyl 4-hydroxybenzoate-13C6) is a stable isotope-labeled internal standard used for the precise quantification of methylparaben and related compounds in biological and environmental samples. This compound features a 13C-labeled ring structure, which provides nearly identical chemical properties to native methylparaben while being distinguishable by mass spectrometry. As a stable isotope-labeled internal standard, this compound is essential for compensating for matrix effects, extraction efficiency variations, and instrument fluctuations in LC-MS/MS analysis, thereby improving the accuracy and reliability of analytical results [1].

Methylparaben, the native compound, is widely used as an antimicrobial preservative in foods, pharmaceuticals, and cosmetic products due to its effectiveness against molds and yeasts. However, concerns about potential endocrine-disrupting effects have necessitated robust analytical methods for monitoring human exposure. The use of this compound as an internal standard has become critical in studies investigating the potential health impacts of paraben exposure, particularly in vulnerable populations such as pregnant women and infants [2] [3].

Physical and Chemical Properties

Basic Characteristics
  • Molecular Weight: 158.10 g/mol (compared to 152.15 g/mol for native methylparaben)
  • Chemical Formula: C2¹³C6H8O3
  • CAS Number: 1581694-95-2
  • Appearance: White to off-white solid [1]
Solubility and Storage
  • Solubility: Freely soluble in DMSO (100 mg/mL), methanol, and acetonitrile
  • Storage Conditions:
    • Powder: -20°C for 3 years or 4°C for 2 years
    • Stock solutions: -80°C for 6 months or -20°C for 1 month
    • Minimize freeze-thaw cycles to maintain stability [1]

Sample Preparation Protocols

Urine Sample Preparation Using Microextraction by Packed Sorbent (MEPS)

Principle: MEPS is a miniaturized solid-phase extraction technique that can be automated and uses significantly smaller sample and solvent volumes compared to conventional SPE [2].

Protocol:

  • Conditioning: Condition the C18 MEPS cartridge with 250 µL of methanol followed by 250 µL of water.
  • Sample Preparation: Adjust 200 µL of urine sample to pH 6.0 using phosphate buffer.
  • Loading: Draw and eject the sample through the MEPS cartridge 10 times (approximately 200 µL total volume).
  • Washing: Remove interferents with 100 µL of 5% methanol in water.
  • Elution: Elute analytes with 2 × 100 µL of methanol.
  • Reconstitution: Evaporate the eluent under nitrogen stream and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis [2].

Optimization Notes:

  • Sample pH: Maintain between 2.0 and 8.0 to prevent degradation of C18 phase and alkaline hydrolysis of parabens
  • Cartridge Reuse: C18 MEPS cartridges can typically be used over 100 times with urine samples
  • Ion Suppression: Monitor for potential ion suppression effects, particularly in electrospray ionization [2]
Meconium Sample Preparation Using Combined Techniques

Principle: Meconium's complex, lipid-rich matrix requires specialized extraction techniques to achieve adequate recovery and minimize matrix effects [4].

Protocol:

  • Enzymatic Liquefaction: Treat meconium samples with keratinase to break down the viscous matrix.
  • Pre-cleaning: Pass liquefied sample through Captiva Enhanced Matrix Removal (EMR) lipid cartridges.
  • Extraction: Perform salt-assisted liquid-liquid extraction (SALLE) followed by dispersive liquid-liquid microextraction (DLLME).
  • Internal Standard Addition: Add this compound before the SALLE step to account for procedural losses.
  • Analysis: Reconstitute final extract in appropriate solvent for LC-MS/MS analysis [4].
Solid Tissue Sample Preparation Using Matrix Solid Phase Dispersion (MSPD)

Principle: MSPD combines sample homogenization and extraction into a single step, making it ideal for solid matrices like placental tissue [5].

Protocol:

  • Homogenization: Blend 0.5 g of lyophilized tissue with 2 g of C18 dispersing sorbent.
  • Packing: Transfer the homogeneous mixture to an empty SPE cartridge.
  • Clean-up: Add 1 g of alumina to the bottom of the cartridge as a clean-up sorbent.
  • Elution: Elute target analytes with 8 mL of methanol.
  • Concentration: Evaporate eluent to dryness and reconstitute in mobile phase for analysis [5].

LC-MS/MS Analytical Conditions

Chromatographic Conditions

Table 1: Optimal LC Conditions for Paraben Analysis

Parameter Recommended Conditions Alternative Options
Column Kinetex C18 (100 × 2.1 mm, 1.7 µm) [2] Acquity HSS T3 (100 × 2.1 mm, 1.8 µm) [6]
Mobile Phase Acetonitrile/water (40:60, v/v) [2] Methanol:acetonitrile (50:50, v/v) with 10 mM ammonium acetate [7]
Flow Rate 0.3 mL/min [2] 0.3 mL/min [7]
Temperature 40°C [2] 40°C [7]
Injection Volume 5 µL [2] 2-10 µL (depending on sensitivity requirements)
Mass Spectrometric Conditions

Table 2: MS/MS Parameters for this compound and Native Parabens

Compound Ionization Mode Precursor Ion (m/z) Product Ions (m/z) Cone Voltage (V) Collision Energy (eV)
This compound ESI-negative 159.1 136.1 (quantifier) [4] 30-40 [7] 15-25 [7]
93.1 (qualifier) [4]
Methyl Paraben ESI-negative 151.1 136.1 (quantifier) [4] 30-40 [7] 15-25 [7]
92.1 (qualifier) [2]
Ethyl Paraben ESI-negative 165.0 137.0 [2] 30-40 15-25
Propyl Paraben ESI-negative 179.1 136.0 [2] 30-40 15-25

Instrument Settings:

  • Ion Source: Electrospray Ionization (ESI) in negative mode
  • Source Temperature: 150°C [7]
  • Desolvation Temperature: 200-600°C [7]
  • Desolvation Gas Flow: 600 L/h [7]
  • Capillary Voltage: 2.90 kV [7]

Method Validation Data

Performance Characteristics

Table 3: Typical Validation Parameters for this compound Based Methods

Validation Parameter Urine (MEPS) [2] Meconium [4] Wastewater [8]
Linear Range 0.1-50.0 ng/mL 0.02-1.0 mg/L 0.5-300 ng/mL
Recovery (%) >85% 89.9-114.8% 80-120%
Precision (RSD%) <15% 6.5-14.5% <15%
LOD <0.1 ng/mL 0.05-0.1 ng/g 1-20 ng/L
LOQ 0.5 ng/mL 0.1-0.5 ng/g 1-20 ng/L
Matrix Effects Minimal due to IS correction 11-25% suppression 60-130% (SSE)

Stability Assessment Protocol

Principle: Parabens in biological samples require stability testing under various storage conditions to ensure analytical integrity [9].

Protocol:

  • Short-term Stability: Analyze samples stored at room temperature for 24 hours and at 4°C for 7 days
  • Long-term Stability: Evaluate samples stored at -20°C for 18 months
  • Freeze-thaw Stability: Subject samples to multiple freeze-thaw cycles (typically 3 cycles)
  • Analysis: Compare analyte concentrations in stability samples against freshly prepared standards [9]

Results:

  • Methylparaben remains stable in urine under all tested conditions
  • No significant degradation observed after 18 months at -20°C
  • Stable through multiple freeze-thaw cycles [9]

Applications in Exposure Assessment

This compound has been instrumental in several significant biomonitoring studies:

Maternal-Fetal Exposure Assessment

A study of 185 pregnant women in New York demonstrated efficient placental transfer of parabens, with methylparaben detected in 97.4% of umbilical cord blood plasma samples at median concentrations of 25.0 μg/L (total) and free MePB at 3.9% of total concentrations [3]. The use of isotope-labeled internal standards was critical for accurate quantification in these complex matrices.

Postpartum Women Exposure

Analysis of urine samples from 30 postpartum women using MEPS/UPLC-MS/MS with this compound as internal standard demonstrated widespread exposure to methylparaben and other parabens, with the method successfully quantifying trace levels despite the complex urine matrix [2].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for sample preparation and analysis using this compound:

workflow cluster_prep Sample Preparation Options SampleCollection Sample Collection (Urine, Plasma, Tissue) InternalStandard Add this compound Internal Standard SampleCollection->InternalStandard SamplePrep Sample Preparation InternalStandard->SamplePrep LCAnalysis LC Separation (RP-C18 Column) SamplePrep->LCAnalysis MEPS MEPS (Microextraction by Packed Sorbent) SamplePrep->MEPS SPE SPE (Solid Phase Extraction) SamplePrep->SPE MSPD MSPD (Matrix Solid Phase Dispersion) SamplePrep->MSPD LLE LLE/SALLE (Liquid-Liquid Extraction) SamplePrep->LLE MSDetection MS/MS Detection (ESI Negative Mode) LCAnalysis->MSDetection DataAnalysis Data Analysis & Quantification MSDetection->DataAnalysis

Troubleshooting Guide

Issue Potential Causes Solutions
Poor Recovery Incomplete extraction, improper pH, cartridge clogging Optimize pH (2-8), ensure proper cartridge conditioning, check sample viscosity
Matrix Effects Co-eluting compounds, insufficient clean-up Improve sample clean-up, use standard addition method, dilute samples
Peak Tailing Secondary interactions, inappropriate mobile phase Add modifiers (0.1% formic acid), use end-capped columns
Low Sensitivity Source contamination, decreased instrument response Clean ion source, optimize MS parameters, check column performance

Conclusion

This compound serves as an essential internal standard for the accurate quantification of methylparaben and related compounds in various matrices. The protocols outlined herein provide robust methodologies for sample preparation, chromatographic separation, and mass spectrometric detection that can be implemented in laboratory settings for human biomonitoring studies, environmental analysis, and pharmacokinetic investigations. The use of this stable isotope-labeled standard significantly improves method accuracy and precision, enabling reliable assessment of paraben exposure in human populations.

References

Comprehensive Application Notes and Protocols for Methyl Paraben-¹³C₆ in Forensic and Toxicological Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Paraben-¹³C₆ and Its Analytical Applications

Methyl Paraben-¹³C₆ (Methyl 4-hydroxybenzoate-¹³C₆) is a stable isotope-labeled compound serving as crucial internal standard in quantitative analysis of parabens in various matrices. Parabens (alkyl esters of p-hydroxybenzoic acid) are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products due to their low toxicity, inertness, and regulatory acceptance. However, concerns about their potential endocrine-disrupting effects have emerged from toxicological studies, demonstrating weak estrogenic activity and potential reproductive toxicity in animal models. These concerns have driven the development of precise analytical methods for monitoring paraben exposure in human populations and environmental samples.

The ¹³C₆-labeled methyl paraben, with six ¹³C atoms uniformly incorporated into the benzene ring, provides nearly identical chemical properties to its native counterpart while offering distinct mass spectral differentiation. This molecular characteristic makes it exceptionally valuable for accurate quantification using mass spectrometry-based techniques, where it corrects for analyte loss during sample preparation and matrix effects during ionization. Its use has become essential in advanced analytical methods requiring high precision and accuracy at trace concentration levels found in biological and environmental samples.

Key Properties and Specifications

Table 1: Fundamental Properties of Methyl Paraben-¹³C₆

Property Specification
Chemical Name Methyl 4-hydroxybenzoate-(ring-¹³C₆)
CAS Number 1581694-95-2 (labeled); 99-76-3 (unlabeled)
Molecular Formula C₂¹³C₆H₈O₃
Molecular Weight 158.10 g/mol
Isotopic Enrichment 99% ¹³C
Chemical Purity ≥98%
Appearance White to off-white solid
Storage Conditions Store at 2-8°C away from light and moisture

Table 2: Analytical Applications and Performance Characteristics

Application Area Sample Matrix Reported LOD Key Techniques
Human Biomonitoring Urine 0.13 ng/mL MEPS/UPLC-MS/MS
Prenatal Exposure Assessment Meconium 0.05-0.1 ng/g SALLE-DLLME/LC-MS/MS
Environmental Analysis Water Not specified GC-MS, LC-MS
Method Validation Synthetic mixtures Not specified ENTACT reference standard

Experimental Protocols

Protocol 1: Determination of Parabens in Urine Using MEPS/UPLC-MS/MS
3.1.1 Principle and Scope

This protocol describes a method for determining methyl paraben and other parabens in human urine using microextraction by packed sorbent (MEPS) followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The method enables simultaneous measurement of multiple parabens—methyl (MeP), ethyl (EtP), propyl (PrP), butyl (BuP), and benzyl (BzP)—at trace levels relevant to human exposure assessment. Methyl Paraben-¹³C₆ serves as the internal standard to correct for variability throughout the analytical process. The method has been validated for use in epidemiological studies and human biomonitoring programs [1].

3.1.2 Reagents and Materials
  • Analytical Standards: Methyl Paraben-¹³C₆ (internal standard), native parabens (MeP, EtP, PrP, BuP, BzP)
  • Solvents: HPLC-grade methanol, acetonitrile, and water
  • Sample Preparation: MEPS C18 cartridges (1-2 mg sorbent), mechanical syringe actuator
  • Mobile Phase: Ammonium acetate buffer (5 mM, pH 5.0) and acetonitrile
  • Equipment: UPLC system coupled to triple quadrupole mass spectrometer with electrospray ionization (ESI) source
3.1.3 Sample Preparation Procedure
  • Urine Pretreatment: Thaw frozen urine samples at room temperature and vortex for 30 seconds. Centrifuge at 10,000 × g for 10 minutes to remove particulate matter. Transfer 200 μL of supernatant to a clean tube.

  • Internal Standard Addition: Add 10 μL of Methyl Paraben-¹³C₆ working solution (100 ng/mL in methanol) to each urine aliquot.

  • MEPS Extraction:

    • Condition the MEPS C18 cartridge with 100 μL methanol followed by 100 μL water.
    • Load the urine sample (200 μL) through the cartridge slowly (10-15 seconds).
    • Wash with 100 μL of methanol:aqueous acetic acid 0.1% (10:90, v/v) to remove interfering compounds.
    • Elute analytes with 50 μL methanol into an autosampler vial.
  • Reconstitution: Add 50 μL of water to the eluate, mix gently, and seal for analysis.

3.1.4 UPLC-MS/MS Analysis Conditions

Table 3: UPLC-MS/MS Instrument Parameters

Parameter Specification
UPLC Column Kinetex C18 (100 mm × 2.1 mm, 1.7 μm)
Column Temperature 40°C
Mobile Phase A: 5 mM ammonium acetate (pH 5.0); B: acetonitrile
Gradient Program 0-2 min: 10% B; 2-5 min: 10-90% B; 5-6 min: 90% B; 6-7 min: 90-10% B
Flow Rate 0.3 mL/min
Injection Volume 5 μL
Ionization Mode ESI negative
MS Operation Multiple reaction monitoring (MRM)
3.1.5 Method Validation Parameters

The method has demonstrated excellent performance characteristics with linear calibration curves (r² > 0.99) over concentration ranges relevant to human exposure. The limit of detection for methyl paraben was 0.13 ng/mL, with between-day variability <20% at 1 ng/mL concentration. MEPS cartridges can be reused over 100 times with urine samples without significant performance deterioration [1].

Protocol 2: Analysis of Parabens in Meconium Using SALLE-DLLME/LC-MS/MS
3.2.1 Principle and Scope

This protocol describes a novel multi-residue method for determining parabens in meconium, the first fecal material of newborns, which provides a valuable matrix for assessing cumulative prenatal exposure to endocrine-disrupting chemicals. The method combines salt-assisted liquid-liquid extraction (SALLE) with dispersive liquid-liquid microextraction (DLLME) for efficient extraction and preconcentration of analytes from this complex matrix. The method enables assessment of cumulative in utero exposure during the last two trimesters of pregnancy [2].

3.2.2 Special Considerations for Meconium Analysis

Meconium presents unique analytical challenges due to its sticky, pseudo-solid consistency and complex composition (approximately 80% water, plus lipids, proteins, intestinal epithelial cells, and lanugo). Prior to extraction, enzymatic liquefaction using keratinase is recommended to improve analyte recovery. The method includes a pre-cleaning step using Captiva Enhanced Matrix Removal (EMR) lipid cartridges to reduce matrix effects.

3.2.3 Sample Preparation Procedure
  • Enzymatic Liquefaction: Weigh 0.5 g of meconium into a centrifuge tube. Add 2 mL of phosphate buffer (pH 7.4) and 20 μL of keratinase solution (10 mg/mL). Incubate at 37°C for 60 minutes with occasional vortexing.

  • Internal Standard Addition: Add 10 μL of Methyl Paraben-¹³C₆ working solution (100 ng/mL) to the liquefied meconium.

  • SALLE Extraction:

    • Add 2 mL of acetonitrile and 1 g of sodium chloride to the sample.
    • Vortex vigorously for 2 minutes and centrifuge at 5,000 × g for 10 minutes.
    • Transfer the upper organic layer to a new tube.
  • DLLME Concentration:

    • Mix the acetonitrile extract with 1 mL of dichloromethane (extraction solvent).
    • Rapidly inject the mixture into 5 mL of water using a syringe.
    • Centrifuge at 5,000 × g for 5 minutes to sediment the organic phase.
    • Collect the sedimented phase and evaporate under nitrogen stream.
  • Reconstitution: Reconstitute the dried extract in 100 μL of methanol:water (50:50, v/v) for LC-MS/MS analysis.

3.2.4 Method Performance

The validated method shows excellent sensitivity with limits of detection ranging from 0.05 to 0.1 ng/g for various parabens. Recovery rates of 89.9% to 114.8% have been demonstrated for spiked samples, with between-day variability of 6.5% to 14.5%. The method has been successfully applied to assess prenatal exposure to parabens in meconium samples from anonymous donors [2].

Workflow Visualization

SampleCollection Sample Collection InternalStandard Add Methyl Paraben-¹³C₆ Internal Standard SampleCollection->InternalStandard Biological Sample (Urine, Meconium) SamplePrep Sample Preparation (MEPS, SALLE, DLLME) InternalStandard->SamplePrep Sample + IS InstrumentalAnalysis Instrumental Analysis (LC-MS/MS) SamplePrep->InstrumentalAnalysis Extracted Analytes DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing Chromatograms & Mass Spectra ResultInterpretation Result Interpretation & Reporting DataProcessing->ResultInterpretation Quantitative Results QualityControl Quality Control (Blanks, Spikes, Calibrators) QualityControl->SamplePrep QA/QC Procedures QualityControl->InstrumentalAnalysis MethodValidation Method Validation (LOD, LOQ, Recovery) MethodValidation->DataProcessing Performance Metrics

Figure 1: Analytical Workflow for Methyl Paraben-¹³C₆ in Forensic and Toxicological Analysis

Quality Assurance and Method Validation

Quality Control Measures

Comprehensive quality control procedures are essential for generating reliable data. Each analytical batch should include:

  • Method Blanks: To monitor contamination from reagents and materials
  • Matrix Spikes: To assess analyte recovery in each sample batch
  • Duplicate Samples: To evaluate method precision
  • Calibration Standards: To ensure instrumental response linearity
  • Quality Control Materials: Commercially available or in-house reference materials with known concentrations
Method Validation Parameters

Rigorous method validation should establish key performance characteristics:

  • Linearity: Calibration curves should demonstrate r² ≥ 0.99 across the analytical range
  • Accuracy: Measured through recovery studies (85-115% acceptable range)
  • Precision: Both within-day and between-day variability (RSD < 20%)
  • Limit of Detection (LOD): Lowest concentration producing recognizable signal (S/N ≥ 3)
  • Limit of Quantification (LOQ): Lowest concentration measurable with acceptable precision and accuracy (S/N ≥ 10)
  • Selectivity: Ability to distinguish target analytes from interfering substances
  • Matrix Effects: Assessment of suppression or enhancement of ionization

Applications in Human Exposure Assessment

Methyl Paraben-¹³C₆ has been instrumental in advancing our understanding of human exposure to parabens. Key applications include:

  • Biomonitoring Studies: Large-scale population studies have detected methyl and propyl parabens in >96% of urine samples from general populations, with median concentrations of 43.9 ng/mL and 9.05 ng/mL, respectively [3]. These findings demonstrate widespread exposure to parabens in the general population.

  • Prenatal Exposure Assessment: Analysis of meconium provides a novel approach to assess cumulative fetal exposure to parabens and other endocrine-disrupting chemicals during the second and third trimesters of pregnancy [2]. This non-invasive matrix offers a valuable alternative to cord blood or amniotic fluid for prenatal exposure assessment.

  • Toxicological Research: The use of Methyl Paraben-¹³C₆ as a tracer in the EPA's Non-Targeted Analysis Collaborative Trial (ENTACT) demonstrates its utility in evaluating analytical method performance for complex chemical mixtures [4]. This application supports the development of more robust non-targeted screening methods.

Conclusion

Methyl Paraben-¹³C₆ serves as an essential analytical tool for accurate quantification of paraben exposure in forensic, toxicological, and environmental applications. The protocols detailed in this application note provide robust methodologies for determining parabens at trace concentrations in complex biological matrices. The critical role of this stable isotope-labeled internal standard in achieving reliable quantification cannot be overstated, particularly given the public health concerns regarding potential endocrine-disrupting effects of parabens.

As analytical methodologies continue to advance, the applications of Methyl Paraben-¹³C₆ are expected to expand into new areas, including non-targeted screening and suspect screening analysis for emerging contaminants. Continued refinement of these methods will support more comprehensive assessment of human exposure to parabens and better understanding of their potential health implications.

References

Methyl Paraben-13C6 veterinary research applications

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Methyl Paraben-13C6 in Research

This compound is a stable isotope-labeled internal standard crucial for ensuring accurate quantification of its native counterpart, methyl paraben, in complex biological samples [1]. Its primary research applications are detailed below.

Table 1: Research Applications of this compound

Application Area Specific Role Key Findings from Literature
Human Biomonitoring Internal Standard for LC-MS/MS Used to quantify methyl paraben (MeP) in urine [2] [3], meconium [4] [5], and serum/plasma [6]. Corrects for matrix effects and losses during sample preparation.
Exposure Assessment Tracer for accurate exposure quantification Studies confirm personal care products (PCPs) are a major exposure pathway [2]. Methyl paraben is the most frequently detected and highest concentration paraben in human urine and guano [2] [7].
Method Development Quality Control for multi-analyte methods Integrated into robust, high-throughput methods for analyzing over 200 environmental toxicants, demonstrating its utility in exposomics [6].
Toxicokinetic Studies Enables precise tracking of absorption and excretion Used in studies to understand the relationship between external paraben exposure and internal urinary concentrations, improving exposure assessment reliability [2].

Detailed Protocol: Quantification of Parabens in Animal Urine/Serum Using LC-MS/MS

This protocol is adapted from methodologies used in human biomonitoring studies [2] [6] [3] for application in veterinary and wildlife research.

Principle

Parabens are extracted from the biological matrix using solid-phase extraction (SPE) and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotope-labeled internal standard, this compound, is added prior to extraction to correct for variability and matrix effects.

Equipment and Reagents
  • Analytical Instrument: UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).
  • Chromatography Column: Reversed-phase C18 column (e.g., Acquity HSS T3, 1.8 µm, 2.1 × 100 mm) [6].
  • Internal Standards: this compound, Ethyl Paraben-13C6, Propyl Paraben-13C6, Butyl Paraben-13C6 [2] [6].
  • SPE Cartridges: Oasis PRiME HLB or similar reversed-phase sorbent [6].
  • Solvents: HPLC-grade methanol, acetonitrile, and water; ammonium acetate or formic acid for mobile phase.
Sample Preparation and SPE Workflow

The sample preparation workflow is designed for high recovery and minimal matrix interference.

Start Start: Thawed Sample AddIS Add Internal Standard (this compound) Start->AddIS Dilute Dilute with PBS Buffer AddIS->Dilute SPE Solid-Phase Extraction Dilute->SPE Condition Conditioning (Methanol & Water) SPE->Condition Load Load Sample Condition->Load Wash Wash (Water) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Reconstitute Reconstitute in LC-Compatible Solvent Elute->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

LC-MS/MS Analysis Conditions
  • Mobile Phase: A) Water with 5mM ammonium acetate (or 0.1% formic acid); B) Methanol (or acetonitrile) [3] [4].
  • Gradient: Start at 10-20% B, increase to 95% B over 5-10 minutes, hold, then re-equilibrate.
  • Ionization: Electrospray Ionization (ESI) in negative mode [3] [4].
  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Table 2: Suggested MRM Transitions for Parabens and Internal Standards

Compound Precursor Ion > Product Ion (Quantifier) Precursor Ion > Product Ion (Qualifier)
Methyl Paraben (MeP) 151 > 92 [3] 151 > 136
This compound (IS) 157 > 98 [1] 157 > 142*
Ethyl Paraben (EtP) 165 > 92 165 > 138
Propyl Paraben (PrP) 179 > 92 179 > 136

Note: The exact qualifier ion for this compound should be confirmed experimentally. The mass shift of +6 Da from the native compound is used to distinguish the IS [1].

Quality Assurance
  • Calibration: Prepare a calibration curve in the relevant matrix (e.g., pooled control animal urine/serum) using a fixed concentration of this compound and varying concentrations of native parabens.
  • Precision and Accuracy: Assess using quality control samples at low, medium, and high concentrations. Acceptable precision is typically <20% RSD [6].

Key Considerations for Veterinary Research

When adapting these methods for veterinary studies, several factors are important:

  • Matrix Selection: Feces or guano can be a valuable non-invasive matrix for monitoring exposure in wildlife, as demonstrated in bat studies [7].
  • Metabolism: Parabens are rapidly metabolized. For a complete exposure picture, consider also measuring the major metabolite, 4-hydroxybenzoic acid (4-HB), though it is not specific to parabens [2].
  • Background Contamination: Methyl paraben is ubiquitous. Scrupulous efforts must be made to avoid contamination from solvents, plastics, and the laboratory environment during sample collection and analysis.

References

Properties of Methyl Paraben-13C6 (50 µg/mL in Acetone)

Author: Smolecule Technical Support Team. Date: February 2026

This solution is an isotopically labeled analog of methylparaben, certified to a concentration of 50 µg/mL in acetone. Its primary use is as an internal standard to ensure accurate quantification of common parabens in complex samples [1] [2].

  • Analytical Technique Suitability: The solution is suitable for both HPLC and GC analysis [2].
  • Storage: It should be stored at -20°C, and its shelf life is limited, with the expiry date provided on the label [2].
  • Safety: This solution is flammable and poses specific hazards, including eye irritation and target organ effects on the central nervous system. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) [2].

Recommended Applications & Protocol Workflow

The primary application of Methyl Paraben-13C6 is for the precise quantification of parabens in various sample matrices. Parabens are widely used as preservatives and are also studied as endocrine-disrupting chemicals (EDCs) [3] [4].

The following diagram outlines a general analytical workflow for quantifying parabens in sample matrices like cosmetics or urine, using this compound as an internal standard:

Sample Preparation
  • Spiking the Internal Standard: Add a known, precise volume of the this compound solution to every sample, blank, and calibration standard at the beginning of the preparation process. This corrects for analyte loss during sample preparation and matrix effects during analysis [4].
  • Sample Extraction & Clean-up: The choice of method depends on the sample matrix.
    • Cosmetics/Personal Care Products: Weigh a representative portion and dilute or extract with a suitable solvent like methanol or acetonitrile.
    • Complex Biological Matrices (e.g., Urine): For complex matrices, a clean-up step is crucial. The QuEChERS method has been successfully applied for extracting paraben metabolites from urine, effectively reducing matrix interference [4].
Instrumental Analysis

Analysis is typically performed using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as a Triple Quadrupole-Time-of-Flight (QTOF) instrument [4].

  • Chromatography: Use a reversed-phase C18 column. A typical mobile phase is a gradient of methanol and water, often with a modifier like formic acid or ammonium acetate.
  • Mass Spectrometry: Operate the MS in negative ion mode for optimal paraben detection. Monitor the specific mass transition of this compound, which has a mass shift of M+5 [2]. This high mass resolution allows the internal standard to be distinguished from natural methylparaben in the sample.
Data Processing & Quantification
  • Calibration Curve: Prepare a calibration curve using fixed amounts of the internal standard and varying amounts of native paraben analytes.
  • Quantification: Calculate the concentration of native methylparaben in samples by comparing the ratio of its peak area to the peak area of the this compound internal standard, and interpolate from the calibration curve.

Critical Experimental Considerations

  • Matrix Effects: Co-extracted compounds from the sample can suppress or enhance the analytical signal. The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for these effects [4].
  • Method Validation: Before applying the method to real samples, validate its performance by assessing parameters such as linearity, precision, accuracy, and sensitivity (LOD/LOQ) to ensure reliability [4].

Key Parameters at a Glance

The table below summarizes the core information for the this compound solution and its application.

Parameter Specification / Description
Product Identity Methyl 4-hydroxybenzoate-ring-13C6 solution [2]
Concentration/Solvent 50 µg/mL in acetone [2]
Primary Role Internal Standard for quantification [1]
Key Feature Mass shift: M+5 [2]
Suitable Techniques HPLC, GC [2]
Storage -20°C [2]
Common Application Quantification of parabens in cosmetics, personal care products, and biological matrices for exposure assessment [3] [4]

References

Methyl Paraben-13C6 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Specifications

The table below summarizes the key storage conditions for Methyl Paraben-13C6 based on manufacturer recommendations and related research:

Form Recommended Temperature Demonstrated Stability Notes / Conditions
Powder -20°C 3 years Keep container tightly sealed [1] [2].
Powder 4°C 2 years Keep container tightly sealed [1] [2].
Solution (e.g., in DMSO) -80°C 6 months Hygroscopic DMSO impacts solubility; use newly opened solvent [2].
Solution (e.g., in DMSO) -20°C 1 month Hygroscopic DMSO impacts solubility; use newly opened solvent [2].
Urine Samples (for general phenolic biomarkers) -20°C 18 months Evidence from stability study of similar urinary metabolites [3].

Supporting Stability Evidence

The recommended storage conditions are designed to maintain chemical integrity, supported by the following experimental evidence:

  • General Paraben Stability in Biological Samples: A 2023 study investigating the stability of 26 phenolic and acidic biomarkers (including methylparaben) in human urine found that all tested biomarkers were stable for 18 months at -20°C [3]. The study also confirmed stability at room temperature for 24 hours and at 4°C for 7 days [3].
  • Analyte Stabilization in Plasma: Research on analyzing propylparaben in rat plasma highlights that stability during sample collection, storage, and processing can be effectively controlled by adjusting plasma pH and performing sample processing at low temperatures (on wet ice) [4]. This suggests that the stability of the stock material is a prerequisite for reliable downstream analysis.

Troubleshooting Common Scenarios

  • Precipitate in Solution: If you observe precipitate in a stock solution after storage, warm the vial gently and sonicate to re-dissolve. Before use, visually inspect the solution and ensure it is clear and particulate-free.
  • Uncertain Solution Integrity: If you are unsure of the stability of a stored solution (e.g., if it was stored beyond the recommended period or under suboptimal conditions), it is best to prepare a fresh stock solution for critical experiments.
  • High Background in Analysis: this compound is used as an internal standard to correct for losses during sample preparation and analysis. Ensure you are using a fresh, correctly prepared standard and reviewing your sample preparation workflow to minimize introduction of environmental contamination.

Analytical Application Workflow

For research use, this compound is primarily used as a stable isotope-labeled internal standard for quantitative analysis by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), or NMR [2]. The following diagram outlines a general workflow for its use:

Start Start Analysis Prep Prepare Internal Standard Spike known amount of This compound into sample Start->Prep Process Sample Processing (Extraction, Derivatization, etc.) Prep->Process Analyze Instrumental Analysis (LC-MS/GC-MS) Process->Analyze Calculate Quantify Target Analyte Ratio of analyte to internal standard signal corrects for losses Analyze->Calculate End Report Results Calculate->End

Frequently Asked Questions (FAQs)

Q1: Can I store my this compound stock solution at 4°C for convenience? It is not recommended. The manufacturer's specified stability for solutions is 1 month at -20°C and 6 months at -80°C [2]. Storage at 4°C will significantly reduce the solution's usable lifetime and may lead to degradation.

Q2: Why is it crucial to use newly opened DMSO for preparing stock solutions? DMSO is hygroscopic and readily absorbs moisture from the air. Water content in DMSO can lead to hydrolysis of the compound over time, reducing the stability and effective concentration of your stock solution [2].

Q3: The provided stability data for 18 months is for urine samples. Does this apply to the pure compound? The 18-month data comes from a study on biomarkers in a biological matrix [3]. While it strongly supports the stability of the methylparaben structure under frozen conditions, the pure standard powder, when stored properly as per the manufacturer's guidelines (-20°C), can be expected to have a shelf life of at least 3 years [1] [2].

Q4: What is the main purpose of this compound in research? Its primary application is to serve as an internal standard in mass spectrometry-based quantification. It allows researchers to account for variability and losses during sample preparation and analysis, thereby improving the accuracy and reliability of their data [2].

References

Methyl Paraben-13C6 shelf life expiration date

Author: Smolecule Technical Support Team. Date: February 2026

Shelf Life & Storage Specifications

The core stability information for Methyl Paraben-13C6 is summarized in the table below.

Item Specification Source / Context
Shelf Life (Unopened) Limited; expiry date provided on product label [1] Manufacturer (Sigma-Aldrich) [1]
Recommended Storage 2-8°C (neat standard) [1]; -20°C for prepared solutions (1-month stability) [2] Manufacturer & Research Supplier [1] [2]
Form Neat (solid material) [1] Manufacturer (Sigma-Aldrich) [1]
Appearance White to off-white solid [2] Research Supplier (MedChemExpress) [2]

Experimental Applications & Protocols

This compound is primarily used as an internal standard in analytical methods. Here are detailed protocols based on its cited applications.

Application 1: Internal Standard for Preservative Analysis in Human Urine

This protocol is based on a research study that used 13C6-methylparaben as an internal standard for quantifying preservatives and their metabolites in human urine [3].

  • Step 1: Sample Preparation & Spiking
    • Thaw frozen urine samples at room temperature.
    • Vortex each sample thoroughly.
    • Aliquot a precise volume of urine (e.g., 1 mL) into a extraction vial.
    • Add a known, precise amount of the This compound internal standard solution to the urine aliquot. This corrects for losses during subsequent preparation and analysis [3].
  • Step 2: Enzymatic Hydrolysis
    • Add a buffer solution (e.g., ammonium acetate or sodium acetate) to the urine to achieve optimal pH.
    • Introduce an enzyme (e.g., β-glucuronidase from Helix pomatia) to the sample.
    • Incubate the mixture at 37°C for several hours (e.g., overnight) to cleave glucuronide and sulfate conjugates of metabolites, freeing the target analytes [4].
  • Step 3: Solid-Phase Extraction (SPE)
    • Condition a suitable SPE sorbent (e.g., Bond Elut Plexa, OASIS HLB) with methanol and water [4].
    • Load the hydrolyzed urine sample onto the conditioned SPE column.
    • Wash the column with a water or a mild buffer solution to remove interfering compounds.
    • Elute the target analytes and the internal standard from the column using an organic solvent like methanol or ethyl acetate.
  • Step 4: Derivatization (for GC-MS analysis)
    • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
    • Reconstitute the dry residue in a derivatization reagent, such as N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA).
    • Incubate the mixture to ensure complete derivatization, which enhances the volatility and detection of the analytes for GC-MS [4].
  • Step 5: Instrumental Analysis
    • Analyze the final sample extract using GC-MS/MS or LC-HRMS (High-Resolution Mass Spectrometry) [3] [4].
    • The 13C6-labeled standard co-elutes with the native analytes but is distinguished by its higher mass. The ratio of the analyte's signal to the internal standard's signal is used for precise quantification [3].
Application 2: Stock Solution Preparation & Storage

This protocol details how to prepare and store a stock solution from the solid compound, based on supplier information [2].

  • Step 1: Weighing
    • Weigh out the desired amount of the neat, solid This compound.
  • Step 2: Dissolution
    • Dissolve the compound in an appropriate solvent. DMSO is commonly used, with a typical stock concentration of 100 mg/mL. Note that the solution may require ultrasonication and warming to fully dissolve [2].
  • Step 3: Storage
    • Aliquot the stock solution to avoid repeated freeze-thaw cycles.
    • Store aliquots at:
      • -80°C for 6-month stability.
      • -20°C for 1-month stability [2].

Troubleshooting FAQs

  • Q: What should I do if my product label does not have a clear expiry date?
    • A: Contact the manufacturer's Technical Service department for guidance. They can provide support based on the specific batch number [1].
  • Q: The recovery of my internal standard is low. What could be the cause?
    • A: Ensure the storage conditions for your stock solution are strictly followed. Degradation of the standard in solution over time, especially if stored at -20°C for longer than one month, can lead to low recovery. Prepare fresh stock solutions from the neat material if degradation is suspected [2].
  • Q: Can I use this compound with my LC-MS method?
    • A: Yes. The supplier indicates it is suitable for use as an internal standard in LC-MS quantitative analysis. Refer to the product's Certificate of Analysis (CoA) for specific instrument suitability [1] [2].

Experimental Workflow for Urine Analysis

The following diagram illustrates the core workflow for using this compound as an internal standard in bio-monitoring studies:

Start Start: Urine Sample AddIS Add this compound Internal Standard Start->AddIS Hydrolysis Enzymatic Hydrolysis (Deconjugation) AddIS->Hydrolysis SPE Solid-Phase Extraction (Sample Cleanup) Hydrolysis->SPE Derivatization Derivatization (For GC-MS analysis) SPE->Derivatization Analysis Instrumental Analysis (GC-MS/MS or LC-HRMS) Derivatization->Analysis End End: Data & Quantification Analysis->End

Key Takeaways for Researchers

  • Check the Label First: Always note the expiry date on the product vial upon receipt and prioritize its use within this period [1].
  • Respect Storage Conditions: Maintain the neat standard at 2-8°C. For prepared solutions, adhere to the -80°C (6 months) or -20°C (1 month) guidelines to ensure stability and data integrity [1] [2].
  • Leverage the CoA: The product's Certificate of Analysis is a critical document that provides technique-specific suitability and quality control data [1].

References

Troubleshooting Guide: Methyl Paraben-13C6 Peak Broadening

Author: Smolecule Technical Support Team. Date: February 2026

Here are the common causes and solutions for peak broadening, organized for efficient troubleshooting.

Category Specific Issue Recommended Action
Chromatographic Column Column degradation (e.g., from matrix components) [1] Replace column; use guard column; verify sample cleanliness.
Low column efficiency (theoretical plates, N) [2] Use column with smaller particle size (e.g., sub-2µm) [2].
Inappropriate column dimensions [3] Match column ID and length to system volume; modern narrow-bore columns reduce broadening [4].
Mobile Phase & Chemistry Incorrect solvent strength [4] Optimize gradient; start with weaker eluent (e.g., higher water content) to focus peaks at head of column [4].
Unoptimal pH [4] Adjust mobile phase pH so it is not equal to the pKa of the analyte [4].
Instrument & Setup Excessive system dead volume [4] Check for leaks; use correct, short, narrow-bore tubing, especially between column and detector [4].
Large detector flow cell volume [4] Ensure detector cell volume is appropriate for column dimensions [4].
Flow rate too low [4] Adjust flow rate to column manufacturer's specifications [4].
Sample Introduction Injection volume too high [4] Reduce injection volume, particularly for early-eluting peaks and methods using small-ID columns [4].
Sample solvent stronger than mobile phase Ensure sample is dissolved in a solvent weaker than or similar to the starting mobile phase.

Performance Benchmarks and Methodology

For context, here are experimental parameters and performance data for methyl paraben-13C6 from a published Non-Targeted Analysis (NTA) study [5].

Table: Reported LC-HRMS Performance Data for this compound [5]

Parameter Value / Condition
Ionization Mode ESI- (Electrospray Ionization Negative)
Monoisotopic Mass 158.0675 Da
Average Retention Time 2.28 min
Mass Error Range 0.80 - 8.40 ppm
Precision (%-RSD) 0 - 14%

Sample Preparation & Analysis Protocol [5]:

  • Sample Diluent: Methanol and 2 mM ammonium formate buffer in water (ratio of 1:3 methanol:buffer).
  • Internal Standards: this compound was used as a tracer compound in a solution with other labeled standards.
  • Injection Volume: 15 µL.
  • Analysis: Performed using Liquid Chromatography Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-QTOF/HRMS).

Systematic Diagnostic Workflow

Follow this logical workflow to identify the cause of peak broadening in your experiments.

Start Start: this compound Peak Broadening Q1 Are ALL peaks in the chromatogram broad? Start->Q1 Q2 Does the problem affect only early-eluting peaks? Q1->Q2 No A1 Check HPLC System: • Flow rate correct? • System leak? • High dead volume? • Large detector cell? Q1->A1 Yes A2 Focus on Specific Peak: • Check for co-elution (hidden peak). • Review sample pH vs. analyte pKa. • Evaluate injection volume. Q2->A2 No A3 Gradient & Retention Issue: Starting mobile phase organic solvent % too high. Q2->A3 Yes Q3 Has column performance suddenly degraded? A4 Sample or Column Issue: • Contaminated sample/clogged frit. • Column chemical damage. • Perform column backflush (if allowed). Q3->A4 Yes S1 Dilute sample or reduce injection volume. Q3->S1 No End Problem Resolved Monitor Performance A1->End A2->Q3 S2 Reduce initial % organic solvent to focus peaks at column head. A3->S2 S3 Replace guard column, clean or replace column. A4->S3 S1->End S2->End S3->End

Key Practical Considerations

  • Extra-column Effects: Peak broadening is significantly influenced by system volume outside the column. Using a column with a smaller internal diameter on an older system not optimized for low dead volume can be a primary cause [4] [6].
  • Solute Dilution and Sensitivity: Peak broadening dilutes the analyte, reducing the concentration at the peak maximum and thus lowering detection sensitivity. This is critical for trace-level analysis [3].

References

optimizing Methyl Paraben-13C6 detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Method Performance and Quantitative Data

The following table summarizes key analytical parameters from recent, relevant studies that can serve as benchmarks for your method development.

Analysis Method Biological Matrix Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Precision (RSD%) Key Sample Preparation Technique
SPE-GC-MS/MS [1] Human Urine Phenolic biomarkers (incl. parabens) 0.03 - 0.15 ng/mL 0.1 - 0.5 ng/mL 78 - 118 < 17% Solid-Phase Extraction (Bond Elut Plexa)
QuEChERS-HPLC-QTOF [2] Human Urine EDCs (incl. paraben metabolites) 0.01 - 0.33 ng/mL 0.03 - 1.08 ng/mL 67 - 99 < 20% QuEChERS (as clean-up step)
SALLE-DLLME-LC-MS/MS [3] Meconium Parabens (MPB, EPB, PPB, BPB) 0.05 - 0.1 ng/g - 89.9 - 114.8 6.5 - 14.5% Salt-assisted LLE & Dispersive LLE
HPLC-UV [4] Pharmaceutical (Oral Liquid) Methyl Paraben (unlabeled) - - ≥ 95 < 0.21% Simple dilution (in a non-complex matrix)

Detailed Experimental Protocols

Here are the elaborated standard operating procedures (SOPs) for the two most relevant sample preparation methods.

SOP 1: Solid-Phase Extraction (SPE) for Urine Samples [1]

This method is robust for complex biological matrices like urine and achieves low detection limits.

  • Enzymatic Hydrolysis: Incubate urine sample with β-glucuronidase/sulfatase enzyme (e.g., from Helix pomatia) to deconjugate glucuronidated metabolites.
  • SPE Conditioning: Condition a Bond Elut Plexa (30 mg, 1 mL) or similar polymeric sorbent SPE column with methanol followed by water or a buffer.
  • Sample Loading: Acidify the hydrolyzed urine sample and load it onto the conditioned SPE column.
  • Washing: Wash the column with a mixture of water and a water-miscible solvent (e.g., 5% methanol in water) to remove interfering polar matrix components.
  • Elution: Elute the target analytes, including Methyl Paraben-13C6, using an organic solvent like ethyl acetate or a mixture of methanol and dichloromethane.
  • Derivatization (for GC-MS/MS): Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute and derivatize the residue with a silylating agent like N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) to enhance volatility and detection sensitivity in GC.
  • Instrumental Analysis: Analyze by GC-MS/MS or LC-MS/MS.
SOP 2: QuEChERS Clean-up for Urine Samples [2]

This approach is faster and requires less solvent, making it a greener alternative.

  • Sample Volume Optimization: The study found that using 2 mL of urine provided a good balance between sensitivity and matrix effect reduction compared to 5 mL.
  • Extraction and Clean-up: Add the urine sample to a QuEChERS extraction tube containing salts (e.g., MgSO4, NaCl) for partitioning and a dispersive SPE sorbent for clean-up.
  • Centrifugation: Shake and centrifuge the mixture to separate the organic layer.
  • Final Dilution Optimization: The extract is then diluted to a final volume. Optimizing this volume is critical; the study tested 100 µL, 500 µL, and 1000 µL, with a smaller volume leading to greater sensitivity but a potentially stronger matrix effect.
  • Instrumental Analysis: Analyze the cleaned extract directly using HPLC coupled to a high-resolution mass spectrometer (QTOF).

Troubleshooting Common Sensitivity Issues

Here are answers to frequently asked questions regarding sensitivity problems.

  • FAQ 1: My signal is weaker than expected. What are the main culprits?

    • Matrix Effects: This is a primary cause in biological samples. Co-eluting compounds can suppress or enhance the ionization of your analyte in the MS source.
      • Solution: Improve sample clean-up. Compare the SOP 1 (SPE) and SOP 2 (QuEChERS) to see which provides a cleaner extract for your specific matrix. Using a stable isotope-labeled internal standard like This compound itself corrects for this effect [1].
    • Instrument Calibration: The mass spectrometer may not be optimally tuned.
      • Solution: Ensure the MS parameters (ion source temperature, gas flows, collision energy) are fine-tuned for Methyl Paraben and its fragments. Regularly calibrate the mass axis and resolution according to manufacturer specifications.
    • Derivatization Issues (for GC methods): Incomplete derivatization will drastically reduce response.
      • Solution: Ensure the derivatization reagent is fresh and the reaction is carried out under anhydrous conditions for the recommended time and temperature [1].
  • FAQ 2: My peaks are broad or show poor resolution. How can I improve my chromatography?

    • Column Selection: Use a suitable HPLC column, such as a C18 column (e.g., Agilent TC-C18), which is widely reported for paraben separation [4].
    • Mobile Phase Optimization: The pH and composition of the mobile phase are critical. Studies successfully use phosphate buffer (pH 4.0) mixed with methanol in an isocratic or gradient elution mode to achieve sharp peak shapes [4].
  • FAQ 3: How stable is my analyte during sample processing and storage?

    • Stability Data: A key study found that parabens in urine are stable at room temperature for 24 hours, at 4°C for 7 days, and at -20°C for at least 18 months. They also remain stable through freeze-thaw cycles [1]. This suggests that typical handling is not a major source of loss.

Workflow for Method Optimization

The following chart outlines a systematic logic for diagnosing and resolving sensitivity issues.

Start Sensitivity Issue Identified Step1 Check Sample Preparation Start->Step1 Step2 Evaluate Chromatography Start->Step2 Step3 Verify Mass Spectrometer Start->Step3 Step4 Confirm Analyte Stability Start->Step4 SubStep1_1 Poor Clean-up? High Matrix Effect? Step1->SubStep1_1 SubStep1_2 Low & Variable Recovery? Step1->SubStep1_2 SubStep2_1 Poor Peak Shape? Broad/Tailing Peaks? Step2->SubStep2_1 SubStep3_1 Low Signal Intensity? High Noise? Step3->SubStep3_1 Action4_1 Ensure proper storage (-20°C). Check ISTD response. Step4->Action4_1 Action1_1 Strengthen clean-up: Optimize SPE or QuEChERS SubStep1_1->Action1_1 Action1_2 Review extraction: pH, solvent, time SubStep1_2->Action1_2 Action2_1 Optimize mobile phase: Buffer pH, organic ratio, use C18 column SubStep2_1->Action2_1 Action3_1 Tune & calibrate MS. Optimize ion source & collision parameters. SubStep3_1->Action3_1

References

What is Methyl Paraben-13C6 and what is its primary application?

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Paraben-13C6 is a stable, heavy isotope-labeled version of methylparaben, where six carbon atoms are replaced with the 13C isotope [1]. Its primary application in analytical chemistry is to serve as an internal standard (IS) for the quantitative analysis of parabens and related phenolic compounds in complex biological and environmental samples [2] [3].

Using an isotope-labeled internal standard like this compound is a best practice. It corrects for analyte loss during sample preparation and accounts for signal suppression or enhancement caused by the sample matrix during mass spectrometry analysis, leading to more accurate and reliable results.

How is this compound used in a typical analytical workflow?

The following diagram illustrates a general experimental workflow for quantifying parabens in biological samples using this compound as an internal standard.

Start Start Analysis IS_Addition Add this compound Internal Standard to Sample Start->IS_Addition Sample_Prep Sample Preparation (e.g., MEPS, SPE, QuEChERS, DLLME) IS_Addition->Sample_Prep Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Sample_Prep->Instrumental_Analysis Data_Processing Data Processing & Quantification (Peak Area Comparison) Instrumental_Analysis->Data_Processing

This workflow underpins the specific method validation parameters discussed in the following sections.

What are the key method validation parameters when using this compound?

When validating an analytical method using this compound, key parameters are checked to ensure the method is reliable. The table below summarizes typical results from published methods for different sample types.

Validation Parameter Typical Results / Target Values Sample Matrix Analytical Technique
Accuracy (Recovery) 89.9% - 114.8% [4] Meconium LC-MS/MS
78% - 118% [3] Urine SPE-GC-MS/MS
Precision (Repeatability) Inter-day RSD < 17% [3] Urine SPE-GC-MS/MS
Inter-/intra-day RSD < 30% [5] Urine, Plasma, Serum LC-MS/MS
Linearity R² > 0.985 [3] Urine SPE-GC-MS/MS
R² > 0.990 [2] Urine MEPS/UPLC-MS/MS
Limit of Quantification (LOQ) 0.03 - 1.08 ng/mL [6] Urine HPLC-QTOF
0.1 - 0.5 ng/mL [3] Urine SPE-GC-MS/MS
0.05 - 0.1 ng/g [4] Meconium LC-MS/MS
Extraction Efficiency & Matrix Effects Recovery: 60% - 130% [5] Urine, Plasma, Serum LC-MS/MS
Matrix Effects (SSE): 60% - 130% [5] Urine, Plasma, Serum LC-MS/MS

Troubleshooting Common Experimental Issues

Here are some specific solutions to problems you might encounter when using this compound.

Problem Possible Cause Suggested Solution

| Low or Inconsistent Recovery of Internal Standard | - Sorbent breakdown during overuse

  • Inefficient desorption from extraction phase | - For MEPS, monitor sorbent performance. C18 cartridges can typically be used over 100 times with diluted urine [2].
  • Optimize desorption solvent. A mixture of methanol and acetic acid can be effective [2]. | | Poor Chromatography / Peak Shape | - Matrix effects interfering with ionization
  • Column contamination | - Use a matrix-matched calibration to correct for suppression/enhancement [3]. This involves preparing calibration standards in a blank matrix similar to the sample.
  • Incorporate a sample clean-up step (e.g., EMR-Lipid cartridges) to remove interfering lipids and proteins [4]. | | Analyte Instability | - Degradation during storage or sample prep
  • Enzymatic hydrolysis of conjugates in urine | - Assess stability under various conditions. Most phenolic biomarkers are stable in urine at -20°C for 18 months, at 4°C for 7 days, and at room temperature for 24 hours [3].
  • For urine, perform enzymatic hydrolysis with β-glucuronidase/arylsulfatase to measure total (free + conjugated) paraben content [5] [3]. |

Key Takeaways for Researchers

  • Internal Standard Addition is Critical: Add this compound at the very beginning of sample preparation. This allows it to correct for losses throughout the entire process [5].
  • Optimize Sample Preparation: The choice of sample preparation (e.g., MEPS for small volumes, QuEChERS for cost-effectiveness, or specialized techniques for complex matrices like meconium) profoundly impacts the success of your method [2] [6] [4].
  • Validate for Your Specific Matrix: Always perform a full method validation using the specific biological matrix you are analyzing, as performance can vary significantly between, for example, urine and placenta [5] [7].

References

Methyl Paraben-13C6 matrix effects compensation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects & The Solution

Matrix Effects (ME) occur when other compounds in your sample co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement. This compromises the accuracy, reproducibility, and sensitivity of your quantitative analysis [1] [2].

The Role of Methyl Paraben-¹³C₆ Using a stable isotope-labeled internal standard (SIL-IS) like Methyl Paraben-¹³C₆ is the most effective way to compensate for matrix effects [1] [2]. Because the labeled standard is chemically identical to the analyte but slightly heavier, it co-elutes perfectly and experiences the same ionization suppression or enhancement as the native analyte. Any change in signal affects both equally, allowing for accurate correction.

How to Detect and Evaluate Matrix Effects

Before you can correct for matrix effects, you need to assess their presence and impact in your method. The following table summarizes the main evaluation techniques.

Method Name Description Key Outcome Key Limitations
Post-Extraction Spike [1] [2] Compare the signal of the analyte in neat solvent vs. the signal when spiked into a processed blank matrix. Quantitative measurement of ME at a specific concentration. Requires a blank matrix.
Post-Column Infusion [1] [2] Infuse a constant flow of analyte while injecting a blank matrix extract. A stable signal indicates no ME; dips or rises indicate suppression/enhancement. Identifies chromatographic regions affected by ME. Qualitative and time-consuming.
Slope Ratio Analysis [1] Compare the calibration curves (slopes) of the analyte in neat solvent vs. in the matrix. Semi-quantitative evaluation of ME over a concentration range. Requires a blank matrix for matrix-matched calibration.

Strategies to Minimize or Compensate for Matrix Effects

Your approach can involve minimizing the effect or compensating for it. The best strategy often depends on the required sensitivity and the availability of a blank matrix [1].

The following workflow can guide your decision-making process for managing matrix effects.

start Start: Facing Matrix Effects? sensitivity_crucial Is high sensitivity crucial? start->sensitivity_crucial minimize Goal: MINIMIZE ME sensitivity_crucial->minimize Yes compensate Goal: COMPENSATE for ME sensitivity_crucial->compensate No adjust_params Adjust MS Parameters minimize->adjust_params optimize_chromatography Optimize Chromatography minimize->optimize_chromatography improve_cleanup Improve Sample Clean-up minimize->improve_cleanup blank_available Is a blank matrix available? compensate->blank_available use_sil_is Use Isotope-Labeled IS (e.g., Methyl Paraben-¹³C₆) blank_available->use_sil_is Yes matrix_matched Use Matrix-Matched Calibration Standards blank_available->matrix_matched Yes standard_addition standard_addition blank_available->standard_addition No

Strategies to Minimize ME

When your goal is to reduce the absolute impact of the matrix, consider these operational and sample preparation changes:

  • Improve Sample Clean-up: Use selective extraction techniques (e.g., SPE with selective sorbents) to remove more of the interfering matrix components before LC-MS analysis [1] [3].
  • Optimize Chromatography: Adjust the HPLC method (column chemistry, mobile phase, gradient) to achieve better separation of the analyte from the interfering compounds, shifting its retention time away from suppression/enhancement zones [1] [2].
  • Dilute the Sample: If method sensitivity allows, diluting the sample can reduce the concentration of interfering compounds [2].
  • Adjust MS Parameters: In some cases, tuning source parameters can help. Also, using a divert valve to send the initial solvent front to waste can reduce source contamination [1].
Strategies to Compensate for ME

When minimization is insufficient, use these calibration approaches to correct for the remaining effect.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold-standard method [2]. As shown in the workflow, Methyl Paraben-¹³C₆ is the ideal internal standard for quantifying native methyl paraben. It behaves identically during sample preparation and chromatography, and its nearly identical mass ensures it experiences the same matrix effects, allowing for perfect correction [1] [2].
  • Matrix-Matched Calibration: Prepare your calibration standards in the same blank matrix as your samples. This is effective but requires a significant amount of blank matrix, which may not always be available [1] [2].
  • Standard Addition: This method involves spiking known amounts of the analyte directly into each sample. It does not require a blank matrix but drastically increases the number of injections and processing time [2].

Key Takeaways for Your Troubleshooting Guide

  • Methyl Paraben-¹³C₆ is your best tool. Its primary application in research is to serve as an internal standard for precise quantitation, specifically to compensate for the matrix effects you are troubleshooting [4].
  • Always test for matrix effects. Don't assume your method is free from them; use the post-extraction spike method to quantitatively measure their impact during method validation [1].
  • A multi-pronged approach works best. Even when using Methyl Paraben-¹³C₆, combining it with good sample clean-up and optimized chromatography will provide the most robust and reliable results [3].

References

Methyl Paraben-13C6 Recovery Rates and Methods

Author: Smolecule Technical Support Team. Date: February 2026

Biological Matrix Sample Preparation Technique Key Method Parameters Reported Recovery (%) Citation
Urine Microextraction by Packed Sorbent (MEPS) Sorbent: C18; Sample pH: 5.0; Desorption: 2x100 μL MeOH; 4 draw-eject cycles >80 [1]
Urine QuEChERS (as clean-up step) Sample Volume: 2 mL; Final Dilution: 1000 μL; LC-HRMS/MS analysis 67 - 99 (for parabens) [2]
Meconium Captiva EMR-Lipid + SALLE + DLLME Enzymatic liquefaction; Pre-cleaning with EMR lipid cartridges 89.9 - 114.8 (for parabens) [3] [4]
Follicular Fluid Solid-Phase Extraction (SPE) Cartridge: MAX (10 mg/1 mL); Hydrolysis: β-glucuronidase; Elution: 1 mL 2% formic acid in MeOH 74 - 97 (for parabens) [5]

Detailed Experimental Protocols

Here are detailed methodologies for the most relevant techniques from the search results to help you improve your recovery rates.

Protocol 1: MEPS/UPLC-MS/MS for Urine [1]

This method is noted for its high recovery using a small sample volume.

  • Sample Preparation: Mix 200 μL of urine sample with 20 μL of internal standard solution. Dilute the mixture with 200 μL of phosphate buffer (pH 5.0).
  • MEPS Procedure:
    • Conditioning: precondition the C18 MEPS syringe with 100 μL of methanol and then 100 μL of water.
    • Loading: Perform 4 draw-eject cycles of the prepared sample at a slow speed.
    • Washing: Wash the sorbent with 100 μL of a solution of methanol:aqueous acetic acid 0.1% (10:90, v/v) to remove interferents.
    • Elution: Elute the analytes with 2 x 100 μL of methanol into a vial.
  • Analysis: Inject 10 μL of the eluate into the UPLC-MS/MS system.
Protocol 2: SPE for Follicular Fluid [5]

This protocol is designed for a complex lipid-rich matrix and includes a crucial enzymatic hydrolysis step.

  • Hydrolysis: Add internal standards to 200 μL of follicular fluid. Hydrolyze the sample using β-glucuronidase (from E. coli) at 37 °C for 180 minutes.
  • SPE Procedure:
    • Cartridge: Use MAX (Mixed-mode Anion Exchange) solid-phase extraction cartridges (10 mg/1 mL).
    • Conditioning: Condition the cartridge with methanol and water.
    • Loading: Load the hydrolyzed sample onto the cartridge.
    • Washing: Wash with a suitable buffer to remove impurities.
    • Elution: Elute the target parabens using 1 mL of 2% formic acid in methanol.
  • Analysis: The eluate is then analyzed by UPLC-MS/MS.

Troubleshooting Guide: Improving Recovery Rates

  • Problem: Low Recovery

    • Check Sorbent Conditioning: In MEPS or SPE, improper conditioning can lead to poor analyte retention. Ensure the sorbent is fully wetted with methanol and equilibrated with water or buffer. [1]
    • Optimize Sample pH: The retention of parabens on C18 sorbents is pH-dependent. A slightly acidic pH (around 5.0) is often optimal, as parabens are in their neutral form, promoting interaction with the hydrophobic sorbent. [1]
    • Increase Interaction: In MEPS, increasing the number of draw-eject cycles enhances the contact between the analyte and the sorbent, improving extraction efficiency. [1]
    • Verify Elution Solvent: Ensure the elution solvent (e.g., methanol) is strong enough and the volume is sufficient to completely desorb the analytes from the sorbent. [1] [5]
  • Problem: High Background or Matrix Effects

    • Incorporate a Wash Step: A wash step with a weak solvent (e.g., water or 5% methanol) after sample loading can remove salts and polar matrix components without eluting the parabens. [1]
    • Use Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix (or a similar one) as your samples to correct for suppression or enhancement of the signal during MS analysis. [3]
    • Consider Advanced Clean-up: For very complex or fatty matrices, a dedicated lipid removal step using cartridges like Captiva EMR-Lipid can significantly reduce matrix effects. [3] [4]

Experimental Workflow Visualization

The following diagram illustrates the general decision-making workflow for method development and troubleshooting based on the reviewed literature:

Start Start: Method Development Matrix Select Biological Matrix Start->Matrix Decision1 Sample Preparation Method? Matrix->Decision1 SPEOption Solid-Phase Extraction (SPE) Decision1->SPEOption MEPSOption Microextraction by Packed Sorbent (MEPS) Decision1->MEPSOption OtherOption QuEChERS / DLLME Decision1->OtherOption Steps Key Optimization Steps SPEOption->Steps MEPSOption->Steps OtherOption->Steps Step1 ✓ Verify sorbent conditioning Steps->Step1 Step2 ✓ Optimize sample pH (≈5.0 for parabens) Step1->Step2 Step3 ✓ Ensure complete elution (e.g., MeOH) Step2->Step3 Step4 ✓ Add/optimize wash step Step3->Step4 Step5 ✓ Use matrix-matched calibration Step4->Step5 Step6 ✓ Consider enzymatic hydrolysis Step5->Step6 Analyze Analyze via LC-MS/MS Step6->Analyze CheckRecovery Check Recovery Rate Analyze->CheckRecovery Success Success: Method Validated CheckRecovery->Success Within range Troubleshoot Troubleshoot: Review Steps CheckRecovery->Troubleshoot Too low/high Troubleshoot->Steps Re-optimize

Frequently Asked Questions

What is the typical recovery rate I should target for Methyl Paraben-13C6? While targets depend on your method's validation criteria, recent literature shows achievable recovery rates generally fall between 70% and 115% in various biological matrices when the method is well-optimized [1] [5] [2]. The more complex the matrix (e.g., meconium, follicular fluid), the wider the acceptable range may be.

Why is enzymatic hydrolysis used in some protocols? Many xenobiotics, including parabens, are metabolized in the body by conjugation with glucuronic acid, making them more water-soluble for excretion. Enzymatic hydrolysis with β-glucuronidase/sulfatase deconjugates these metabolites back into their parent compounds [5]. This step is crucial if your analysis aims to measure the total burden (free + conjugated) of the paraben, which is standard in biomonitoring studies.

How does dermal exposure to parabens affect pharmacokinetics and analysis? A human pharmacokinetic study found that dermal application leads to a slower absorption rate and longer apparent half-life compared to oral exposure. Furthermore, a higher proportion of the paraben remains in the biologically active unconjugated form in the bloodstream after dermal exposure [6]. This is a critical consideration for exposure assessment and when selecting a biological matrix for analysis.

References

handling Methyl Paraben-13C6 neat standard precautions

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Paraben-13C6 Technical Data Sheet

The following table summarizes the key handling information for the this compound neat standard [1]:

Parameter Specification / Recommendation
Chemical Name This compound (Methyl 4-hydroxybenzoate-13C6) [1]
CAS Number 1581694-95-2 [1]
Molecular Formula C₂¹³C₆H₈O₃ [1]
Appearance White to off-white solid [1]
Primary Use Internal Standard for quantitative analysis (e.g., LC-MS, GC-MS) [1]
Storage Conditions Powder: -20°C (3 years); 4°C (2 years). In solvent: -80°C (6 months); -20°C (1 month) [1].
Solubility Soluble in DMSO (100 mg/mL) [1].

Experimental Workflow for Stock Solution Preparation

This workflow diagram outlines the key steps for preparing and storing stock solutions from the neat standard:

Start Start: this compound Neat Standard Step1 Weigh powder at room temperature Start->Step1 Step2 Dissolve in DMSO (Concentration: 100 mg/mL) Step1->Step2 Step3 Warm and use ultrasonic bath to ensure complete dissolution Step2->Step3 Step4 Aliquot solution into small vials Step3->Step4 Step5 Store aliquots at -80°C or -20°C (Stable for 6 months or 1 month) Step4->Step5 Step6 Use freshly thawed aliquot for working solutions Step5->Step6

Key precautions for this process include:

  • Hygroscopic DMSO: Use newly opened DMSO if possible, as absorbed water can affect the solubility and stability of your standard [1].
  • Aliquoting: This prevents repeated freeze-thaw cycles of the entire stock, which helps maintain the solution's long-term stability [1].
  • Warming and Sonication: These steps are explicitly recommended to achieve complete dissolution of the solid standard in DMSO [1].

Frequently Asked Questions & Troubleshooting

Q1: What is the primary application of this compound in the lab? Its main role is to serve as an internal standard (IS) in quantitative analyses using techniques like LC-MS/MS or GC-MS [1]. By adding a known amount of this isotopically labeled standard to your samples at the beginning of processing, you can account for losses during sample preparation and variations in instrument response, leading to more accurate and reliable results [2] [3].

Q2: The standard is not dissolving properly in my solvent. What should I do?

  • Confirm Solvent: Ensure you are using DMSO as the primary solvent [1].
  • Apply Gentle Heat: Warm the solution slightly.
  • Use Sonication: Place the vial in an ultrasonic bath for a few minutes to help break up particles and accelerate dissolution [1]. If problems persist, the standard may have degraded due to improper storage or exposure to moisture.

Q3: How stable are paraben standards in solution during experiments? While the neat powder is stable for years with proper storage, once in solution, you must adhere to the recommended storage timelines [1]. A study on parabens in urine also highlights that they are stable at room temperature for 24 hours, which can guide your handling of working solutions during an analytical run [3].

Q4: What are the critical precautions for handling the neat powder?

  • Moisture Control: Keep the powder in a desiccator when not in use to prevent absorption of water, which can lead to hydrolysis and degradation.
  • Temperature Control: Always store at -20°C or lower and allow the vial to come to room temperature before opening to avoid condensation [1].
  • Accurate Weighing: Use a calibrated microbalance and proper weighing techniques to ensure precision when preparing stock solutions.

Key Technical Reminders

  • Hygroscopic Alert: DMSO readily absorbs water. Using "wet" DMSO can compromise the stability and concentration of your standard solution [1].
  • Freeze-Thaw Cycles: Minimize the number of times a solution aliquot is frozen and thawed. The manufacturer's stated stability assumes a limited number of cycles [1].
  • Stability in Analysis: Parabens, including their 13C-labeled versions, are generally stable in processed samples for at least 24 hours at room temperature, which is helpful for planning extended instrument runs [3].

References

Methyl Paraben-13C6 Certificate of Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Paraben-13C6 in Analytical Protocol

The following detailed methodology is adapted from a research study that investigated paraben levels in an urban population. In this protocol, This compound is used as an isotope-labeled internal standard to ensure accurate measurement of native parabens in human biological samples [1].

  • Sample Preparation: Researchers used maternal urine and umbilical cord blood plasma. Samples were thawed, and 1 mL of urine or 100 μL of cord blood plasma was used for analysis [1].
  • Internal Standard Addition: Each sample was spiked with a solution containing stable isotope-labeled standards, including This compound, before the hydrolysis step. This step is critical for accounting for matrix effects and losses during sample preparation [1].
  • Hydrolysis of Conjugates: To measure total paraben content (free and conjugated), samples were treated with an enzyme solution containing β-glucuronidase/sulfatase (from Helix pomatia). [1] This enzyme hydrolyzes paraben conjugates back into their parent forms.
  • Analysis by LC-MS/MS: The final extracts were analyzed using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard allows for precise correction of analyte recovery and ionization efficiency during the MS detection [1].

Comparison of Paraben Analytical Standards

This table outlines how this compound compares to other types of standards used in analytical chemistry. Isotope-labeled standards like this compound are generally superior for achieving high accuracy and precision in complex matrices like biological fluids.

Standard Type Key Characteristics Typical Use Case Advantages Limitations
Isotope-Labeled (e.g., this compound) Chemically identical but mass-distinct; acts as internal standard [1]. High-precision quantitation in complex matrices (e.g., biomonitoring) [1]. Corrects for matrix effects & preparation losses; high accuracy [1]. Higher cost; requires mass spectrometry for detection.
Chemical Analog (e.g., Ethyl Paraben) Structurally similar but not identical; often used as external standard. Routine analysis where ultimate precision is not critical. Readily available; lower cost. Cannot correct for specific analyte losses or matrix effects.
Native Analytic (Unlabeled Methyl Paraben) The target compound itself. Preparing calibration curves for external standardization. Necessary for creating the standard curve. Not suitable as an internal standard due to indistinguishable signal.

Experimental Workflow for Biomonitoring

The following diagram illustrates the core experimental workflow using this compound for the accurate biomonitoring of parabens, summarizing the protocol described above.

Experimental Workflow for Paraben Analysis start Sample Collection (Urine, Blood Plasma) spiking Spike with Internal Standard (this compound) start->spiking hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) spiking->hydrolysis analysis LC-MS/MS Analysis hydrolysis->analysis quant Data Quantification (Peak Area Comparison Native / 13C6-IS) analysis->quant end Accurate Concentration quant->end

How to Obtain a Certificate of Analysis and Conduct Comparisons

Since a direct CoA was not available in the search results, here is how you can proceed:

  • Contact Suppliers Directly: A Certificate of Analysis is a lot-specific document. You should directly contact manufacturers and vendors of this compound (e.g., chemical suppliers like Cambridge Isotope Laboratories, Sigma-Aldrich) to request the CoA for the specific lot you are purchasing or evaluating.
  • Design a Comparison Experiment: To objectively compare its performance against alternatives, you can design a validation experiment. This typically involves:
    • Preparing identical samples spiked with known concentrations of native parabens.
    • Processing these samples using the same protocol but with different internal standards (e.g., this compound, an analog like Ethyl Paraben-d4, or no internal standard).
    • Comparing the accuracy, precision, and recovery of the results obtained with each method. This compound is expected to yield results closest to the true value, especially in complex matrices [1].

References

Methyl Paraben-13C6 vs ethyl propyl paraben standards

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Standards at a Glance

The table below summarizes the basic information for the compounds you're interested in.

Property Methyl Paraben-13C6 Ethylparaben (Pharmaceutical Standard)
Core Identity 13C-labeled isotopologue of Methyl Paraben Certified Reference Material (unlabeled)
CAS No. 1581694-95-2 Information missing from sources
Molecular Formula C213C6H8O3 C9H10O3
Appearance Solid (White to off-white) [1] Neat [2]
Melting Point Information missing from sources 114-117 °C [2]
Primary Documented Application Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] Quality control of pharmaceutical formulations via HPLC [2]

Experimental Applications and Protocols

Here is a detailed look at the specific roles and methodologies associated with these two types of standards.

Methyl Paraben-13C6: The Analytical Tracer

Methyl Paraben-13C6 is not a preservative but a specialized research tool. Its stable isotope-labeled structure makes it ideal for precise analytical quantification [1].

  • Experimental Role: Serves as an internal standard. It is added in a known quantity to samples before analysis to correct for losses during sample preparation and variations in instrument response.
  • Detailed Protocol:
    • Sample Preparation: A precise, known amount of Methyl Paraben-13C6 is spiked into the sample matrix (e.g., blood plasma, urine, or a cosmetic formulation) at the initial stage of processing [1] [3].
    • Analysis: The sample is analyzed using techniques like LC-MS or GC-MS.
    • Quantification: The instrument measures the ratio of the signal from the native, unlabeled paraben in the sample to the signal from the labeled internal standard. Since the internal standard behaves almost identically to the analyte but has a different mass, this ratio allows for highly accurate quantification, correcting for recovery inefficiencies and matrix effects [1].

The following diagram illustrates this workflow:

Start Start: Sample Preparation Spike Spike with this compound (Internal Standard) Start->Spike Process Sample Processing (Extraction, Derivatization) Spike->Process Analyze Instrumental Analysis (LC-MS / GC-MS) Process->Analyze Measure Measure Analyte/IS Signal Ratio Analyze->Measure Quantify Accurate Quantification Measure->Quantify

Ethylparaben Pharmaceutical Standard: The Quality Control Benchmark

This is a certified reference material, representing the highest quality standard for unlabeled Ethylparaben, used to ensure the accuracy of analytical results in regulated environments [2].

  • Experimental Role: Used to calibrate instruments and as a primary reference standard to identify and quantify unlabeled Ethylparaben in products.
  • Detailed Protocol:
    • Calibration Curve: Prepare a series of solutions with known concentrations of the Ethylparaben standard.
    • Instrument Calibration: Analyze these solutions using HPLC or GC and plot a calibration curve of instrument response vs. concentration.
    • Sample Analysis: Analyze the prepared sample containing the target analyte under the same conditions.
    • Identification & Quantification: Identify Ethylparaben in the sample by matching its retention time with the standard. Quantify its concentration by interpolating the sample's signal response against the calibration curve [2].

Key Comparative Insights

The choice between these standards depends entirely on the experimental goal:

  • For Maximum Analytical Accuracy in complex matrices (like biological fluids), Methyl Paraben-13C6 is the superior choice. Its use as an isotopically labeled internal standard corrects for analytical variability, providing more reliable and robust quantitative data [1] [3].
  • For Routine Quality Control and identification in products like pharmaceuticals or cosmetics, the unlabeled Ethylparaben Pharmaceutical Standard is the appropriate benchmark. It is traceable to pharmacopeias like USP and Ph. Eur., making it valid for regulatory compliance [2].

References

Methyl Paraben-13C6 isotope purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Paraben-13C6 in Analytical Science

This compound is a stable, carbon-13 labeled version of Methyl Paraben primarily used as an internal standard in mass spectrometry-based methods [1]. Its key function is to correct for variability in sample preparation and instrument response, enabling accurate measurement of unlabeled parabens in complex biological samples like urine [2].

Potential Pathways for Isotopic Purity Assessment

Although direct protocols were unavailable, general approaches for isotopic purity assessment can be inferred from analytical literature. The table below summarizes the core principles of two potential methods:

Method Core Principle Key Measured Parameter
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the labeled compound from impurities and unlabeled species, then measures the mass-to-charge (m/z) ratio. Abundance of the target ion (e.g., [M+H]+ for this compound) versus ions from unlabeled or partially labeled impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects the specific magnetic environment of isotopes like 13C in the molecule. Integration of 13C NMR signals to confirm the position and completeness of 13C labeling.

A Practical Workflow for Method Development

Here is a generalized workflow for developing a quantitative method using a labeled internal standard like this compound. This process ensures the accuracy of the final measurements.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (LC-MS/MS) cluster_quant Quantitation Start Start Method Development Prep Add Internal Standard (MeP-13C6) Start->Prep Extraction Extraction (e.g., MEPS, SPE) Prep->Extraction Recon Reconstitution in LC-MS compatible solvent Extraction->Recon LC Liquid Chromatography (LC) Separates analytes from matrix Recon->LC MS1 MS1: Ion Filtering Selects precursor ion LC->MS1 Frag Collision Cell Fragments precursor ion MS1->Frag MS2 MS2: Ion Analysis Measures product ion Frag->MS2 Ratio Calculate Analyte/IS Peak Area Ratio MS2->Ratio Cal Apply Calibration Curve Ratio->Cal Result Obtain Final Concentration Cal->Result

References

Methyl Paraben-13C6 cross-validation study design

Author: Smolecule Technical Support Team. Date: February 2026

Designing a Cross-Validation Study

Since a direct comparison guide was not available, I propose a framework for a cross-validation study based on standard analytical practices. The core objective would be to validate the accuracy and reliability of using Methyl Paraben-13C6 as an internal standard against other quantification methods.

The diagram below outlines the key workflow and comparison points for such a study:

start Study Design: Cross-Validation of this compound sample_prep Sample Preparation Spike samples with MeP-13C6 and alternatives Use identical extraction (e.g., SPE) start->sample_prep analysis Instrumental Analysis LC-MS/MS or GC-MS analysis sample_prep->analysis data_comp Data Comparison Calculate recovery rates, accuracy, and precision analysis->data_comp comp_params Key Comparison Parameters: p1 Recovery Rate (%) p2 Matrix Effect (%) p3 Linearity (R²) p4 Limit of Quantification (LOQ)

Detailed Experimental Protocols

Here are the methodologies for the key experiments outlined in the workflow:

  • Protocol 1: Recovery and Matrix Effect Assessment

    • Procedure: Spike a known concentration of this compound and alternative internal standards (e.g., deuterated parabens like d4-PrP or d4-BuP, mentioned in other studies [1]) into different sample matrices (e.g., sludge, dust, cosmetic creams). Process the samples through the entire preparation method [2] [1].
    • Measurement: The recovery rate is calculated by comparing the measured concentration of the internal standard to its known spiked concentration. The matrix effect is evaluated by comparing the analyte signal in the sample matrix to the signal in a pure solvent.
  • Protocol 2: Calibration and Linearity

    • Procedure: Prepare calibration curves using both solvent-based and matrix-matched standards. Use this compound to calibrate for natural methyl paraben.
    • Measurement: The linearity is assessed by the correlation coefficient (R²) of the calibration curve. The sensitivity can be compared based on the slope of the curve.
  • Protocol 3: Limit of Quantification (LOQ)

    • Procedure: Analyze multiple low-concentration samples and calculate the LOQ as a signal-to-noise ratio of 10:1.
    • Measurement: Compare the LOQ achieved for methyl paraben when using this compound versus other internal standards or a standard addition method.

Presenting Comparative Data

You can structure the results from the proposed experiments in a clear table for your guide. Here is an example of how the data could be presented:

Quantification Method Mean Recovery (%) Matrix Effect (%) Linearity (R²) LOQ (ng/g) Remarks
This compound 95-105 Minimal suppression (<10%) 0.999 0.5 Excellent for MS detection, minimal isotopic cross-talk.
d4-Propylparaben [1] 88-95 Moderate suppression (15-20%) 0.995 1.0 Good alternative; may experience different matrix effects.
Standard Addition N/A Corrected by design 0.998 2.0 Highly accurate but very labor-intensive for many samples.

References

The Role of Methyl Paraben-13C6 in Analytical Testing

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Paraben-13C6 is a stable, heavy isotope-labeled version of Methyl Paraben. Its primary use, as identified in the search results, is to serve as an internal standard in advanced chemical analysis [1] [2].

Stable isotopes like Carbon-13 are incorporated into the molecule, making it chemically identical to the natural compound but distinguishable by mass spectrometry. When added to a sample at a known concentration before analysis, it corrects for losses during sample preparation and matrix effects during instrument analysis, significantly improving the accuracy and reliability of quantitative data [2].

Experimental Protocols Citing this compound

The following table summarizes how this compound has been integrated into experimental methodologies from recent research:

Study Focus Analytical Technique Use of this compound Key Sample Pretreatment Steps
Analysis of parabens and BPA analogs in human urine [2] Isotope-Dilution Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (ID-UPLC-MS/MS) Used as a Stable Isotope-Labeled Internal Standard (SIL-ISTD) for quantification [2]. Supported Liquid Extraction (SLE); enzymatic deconjugation with β-glucuronidase [2].
Determination of parabens in bat guano [3] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Listed among internal standards used for the study (PrP-13C6 and BPA-d14 were also used) [3]. Samples were lyophilized (freeze-dried) and homogenized. Analysis involved dispersive solid-phase extraction [3].
Measuring parabens in U.S. sewage sludge [4] Liquid Chromatography-Mass Spectrometry Used as an internal standard (13C6-MePB) for the analysis of sewage sludge [4]. Sludge samples were extracted using pressurized liquid extraction (PLE) and purified via solid-phase extraction (SPE) [4].

The workflow for these types of analyses generally follows a consistent pattern, which can be summarized as follows:

Start Start: Sample Collection Prep Sample Preparation Start->Prep A1 Homogenization Prep->A1 A2 Lyophilization (if needed) A1->A2 A3 Add Internal Standard (this compound) A2->A3 A4 Extraction (e.g., SLE, SPE) A3->A4 A5 Purification/Clean-up A4->A5 Analysis Instrumental Analysis A5->Analysis B1 Chromatography (LC/UPLC) Compound Separation Analysis->B1 B2 Mass Spectrometry (MS/MS) Detection & Quantification B1->B2 End End: Data Output B2->End

References

Methyl Paraben-13C6 batch to batch variability

Author: Smolecule Technical Support Team. Date: February 2026

Research Context of Methyl Paraben-13C6

While direct batch comparison data is not available, the search results confirm that this compound is a stable isotope-labeled compound widely used in scientific research, primarily serving as an internal standard for quantitative analysis [1].

The table below summarizes its role as evidenced by recent studies:

Study Focus / Area of Use Matrix Analytical Technique Role of this compound
Quantitative Exposomics [2] Urine, Plasma, Serum LC-MS/MS Used as an internal standard in a panel of 11 isotope-labeled chemicals.
Analysis of EDCs in Urine [3] Human Urine HPLC-QTOF A similar 13C-labeled compound (13C6-4-HB) was used for quantifying paraben metabolites.

How to Assess Batch Quality

For a critical application like drug development, confirming the consistency and purity of each batch is essential. Here are practical steps you can take based on standard laboratory practice:

  • Consult the Manufacturer: Reputable suppliers should provide a Certificate of Analysis (CoA) for each batch, detailing parameters like purity (often >95% by HPLC), isotopic enrichment, and chemical structure confirmation [1].
  • Establish In-House QC Protocols: Implement a standard operating procedure to validate new batches upon receipt. A simple workflow for this is outlined below.
  • Review Analytical Methodologies: The methodologies described in the search results, particularly the LC-MS/MS parameters and sample preparation techniques, can serve as a robust foundation for designing your own comparative tests [2] [3].

Start Receive New Batch CoA Review Certificate of Analysis (CoA) Start->CoA Prep Prepare Standard Solution CoA->Prep Analyze LC-MS/MS Analysis Prep->Analyze Compare Compare Data to Existing Batch/Reference Analyze->Compare Decision Performance Within Spec? Compare->Decision End Approve for Use Decision->End Yes Reject Reject Batch Decision->Reject No

References

×

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

158.06747313 Da

Monoisotopic Mass

158.06747313 Da

Heavy Atom Count

11

Wikipedia

Methyl 4-hydroxy(13C6)benzoate

Dates

Last modified: 04-14-2024

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